molecular formula C9H12ClNO2 B1306168 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 75200-79-2

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B1306168
CAS No.: 75200-79-2
M. Wt: 201.65 g/mol
InChI Key: BAJJTAFSZXKUPV-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-9(2)11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJTAFSZXKUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383414
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75200-79-2
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75200-79-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of catechol, followed by a three-step sequence involving nitration, reduction, and salt formation. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is crucial for successful synthesis, purification, and characterization. The following table summarizes these key properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceCAS Number
CatecholC₆H₆O₂110.11105245.5White to brownish crystals120-80-9
2,2-Dimethyl-1,3-benzodioxoleC₉H₁₀O₂150.173182Colorless to slightly yellow clear liquid[1]14005-14-2[1]
2,2-Dimethyl-5-nitro-1,3-benzodioxoleC₉H₉NO₄195.17Not specifiedNot specifiedNot specified54186-68-4
2,2-Dimethylbenzo[d]dioxol-5-amineC₉H₁₁NO₂165.19170.5-172[2]269.3 at 760 mmHg[2]Not specified6324-89-6[2][3][4]
2,2-Dimethylbenzo[d]dioxol-5-amine hydrochlorideC₉H₁₂ClNO₂201.65124Not specifiedNot specified75200-79-2[5]

Synthesis Pathway Overview

The synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is accomplished through a four-step process, as illustrated in the workflow diagram below.

Synthesis_Pathway Catechol Catechol Step1 Step 1: Protection Catechol->Step1 Intermediate1 2,2-Dimethyl-1,3-benzodioxole Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 2,2-Dimethyl-5-nitro-1,3-benzodioxole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 2,2-Dimethylbenzo[d]dioxol-5-amine Step3->Intermediate3 Step4 Step 4: Salt Formation Intermediate3->Step4 FinalProduct 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride Step4->FinalProduct

Caption: Overall synthetic workflow for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Detailed Experimental Protocols

This section provides detailed methodologies for each key experiment in the synthesis pathway.

Step 1: Synthesis of 2,2-Dimethyl-1,3-benzodioxole (Acetonide Protection of Catechol)

The initial step involves the protection of the diol functionality of catechol as an acetonide. Two effective methods are presented below.

Method A: Using Hydrogen Chloride Gas

Step1_MethodA cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Catechol Catechol in Acetone Reaction Introduce HCl gas (0-15 °C) Stir for 2.5 hours Catechol->Reaction Pour Pour into ice/water Reaction->Pour Basify Make alkaline Pour->Basify Extract Extract with ether Basify->Extract Wash Wash organic phase to neutral Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Distill Vacuum distillation Evaporate->Distill Product 2,2-Dimethyl-1,3-benzodioxole Distill->Product

Caption: Experimental workflow for the synthesis of 2,2-dimethyl-1,3-benzodioxole using Method A.

Experimental Details: A solution of 110.1 g of catechol in 370 ml of acetone is cooled to an internal temperature of 10-15 °C.[6] Hydrogen chloride gas is introduced into the stirred solution for 2 hours while maintaining the temperature.[6] The mixture is then further cooled to 0 °C and stirring is continued for an additional 30 minutes.[6] The reaction mixture is subsequently poured into ice/water, made alkaline, and extracted three times with 1 L of ether.[6] The combined organic phases are washed three times with 500 ml of water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.[6] The resulting residue is purified by vacuum distillation (b.p. 59-60 °C at 11 mmHg) to yield 39.0 g (26.0% of theory) of 2,2-dimethyl-1,3-benzodioxole.[6]

Method B: Using p-Toluenesulfonic Acid and Molecular Sieves

Step1_MethodB cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Catechol Catechol, Acetone, Benzene, p-TsOH Reflux Reflux with 4Å molecular sieves (Soxhlet extraction, 48 h) Catechol->Reflux RemoveSolvents Remove solvents in vacuo Reflux->RemoveSolvents Triturate Triturate with hexane RemoveSolvents->Triturate Decant Decant hexane solution Triturate->Decant Wash Wash with 10% NaOH Decant->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate hexane Dry->Evaporate Product 2,2-Dimethyl-1,3-benzodioxole Evaporate->Product

Caption: Experimental workflow for the synthesis of 2,2-dimethyl-1,3-benzodioxole using Method B.

Experimental Details: A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is refluxed in a Soxhlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours.[7] The molecular sieves are then replaced with a fresh batch, and refluxing is continued for another 24 hours.[7] After cooling, the solvents are removed under reduced pressure. The residue is triturated with 1 L of hexane, and the light yellow solution is decanted.[7] The hexane solution is washed with 10% NaOH until the washes are colorless, then dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 32.4 g (43%) of 2,2-dimethyl-1,3-benzodioxole as an oil, which can be used in the next step without further purification.[7]

Step 2: Synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole (Nitration)

This step involves the electrophilic aromatic substitution of the benzodioxole intermediate to introduce a nitro group at the 5-position. The following protocol is adapted from a similar nitration reaction.

Step2_Nitration cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Substrate 2,2-Dimethyl-1,3-benzodioxole in Glacial Acetic Acid Addition Slowly add nitrating agent at 15-25 °C Substrate->Addition NitratingAgent Nitric Acid in Glacial Acetic Acid NitratingAgent->Addition Stir Stir at room temperature overnight Addition->Stir Precipitate Cool to maximize precipitation Stir->Precipitate Filter Collect product by filtration Precipitate->Filter Wash Wash with cold water until neutral Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize Product 2,2-Dimethyl-5-nitro-1,3-benzodioxole Recrystallize->Product

Caption: Experimental workflow for the nitration of 2,2-dimethyl-1,3-benzodioxole.

Experimental Details: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,2-dimethyl-1,3-benzodioxole in glacial acetic acid. In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to glacial acetic acid, and allow it to cool to room temperature. The nitrating mixture is then added dropwise to the stirred solution of the benzodioxole derivative while maintaining the internal reaction temperature between 15-25 °C using an ice bath. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature overnight. The precipitated product is collected by vacuum filtration, washed thoroughly with cold distilled water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure 2,2-dimethyl-5-nitro-1,3-benzodioxole.

Step 3: Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine (Reduction of the Nitro Group)

The nitro group is reduced to a primary amine in this step. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Step3_MethodA cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Substrate 2,2-Dimethyl-5-nitro-1,3-benzodioxole in a suitable solvent (e.g., Ethanol, Ethyl Acetate) Hydrogenate Hydrogenate under H₂ atmosphere (balloon or pressure) Substrate->Hydrogenate Catalyst Pd/C catalyst Catalyst->Hydrogenate Filter Filter through Celite to remove catalyst Hydrogenate->Filter Evaporate Evaporate solvent Filter->Evaporate Product 2,2-Dimethylbenzo[d]dioxol-5-amine Evaporate->Product

Caption: Experimental workflow for the reduction of the nitro group via catalytic hydrogenation.

Experimental Details: To a solution of 2,2-dimethyl-5-nitro-1,3-benzodioxole in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (either by a balloon or in a pressure vessel) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford 2,2-Dimethylbenzo[d]dioxol-5-amine.

Method B: Reduction with Tin(II) Chloride

Step3_MethodB cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Substrate 2,2-Dimethyl-5-nitro-1,3-benzodioxole in Ethanol Reflux Reflux until reaction is complete Substrate->Reflux ReducingAgent SnCl₂·2H₂O and Concentrated HCl ReducingAgent->Reflux Cool Cool to room temperature Reflux->Cool Basify Basify with concentrated NaOH Cool->Basify Extract Extract with an organic solvent Basify->Extract Dry Dry organic layer Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Product 2,2-Dimethylbenzo[d]dioxol-5-amine Evaporate->Product

Caption: Experimental workflow for the reduction of the nitro group using tin(II) chloride.

Experimental Details: A mixture of 2,2-dimethyl-5-nitro-1,3-benzodioxole, tin(II) chloride dihydrate (SnCl₂·2H₂O), and concentrated hydrochloric acid in ethanol is heated at reflux. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and the pH is adjusted to be basic by the addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure to yield 2,2-Dimethylbenzo[d]dioxol-5-amine.

Step 4: Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (Salt Formation)

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Step4_SaltFormation cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Amine 2,2-Dimethylbenzo[d]dioxol-5-amine in a suitable solvent (e.g., Diethyl Ether) Addition Add HCl source to the amine solution Amine->Addition Acid HCl source (e.g., HCl in ether or gaseous HCl) Acid->Addition Stir Stir to allow precipitation Addition->Stir Filter Collect the precipitate by filtration Stir->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Product 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride Dry->Product

Caption: Experimental workflow for the formation of the hydrochloride salt.

Experimental Details: 2,2-Dimethylbenzo[d]dioxol-5-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) or anhydrous hydrogen chloride gas is added slowly with stirring. The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. Due to the limited availability of peer-reviewed experimental data for this specific compound, this guide consolidates information from various chemical databases and provides generalized, detailed experimental protocols for its full characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity and Structure

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is the salt form of the primary amine 2,2-Dimethylbenzo[d]dioxol-5-amine. The benzodioxole moiety is a structural feature present in various natural products and pharmacologically active molecules.

Chemical Structure:

cluster_amine 2,2-Dimethylbenzo[d]dioxol-5-amine (Free Base) cluster_hcl 2,2-Dimethylbenzo[d]dioxol-5-amine HCl amine_img amine_img hcl_img hcl_img amine_img->hcl_img + HCl

Figure 1: Formation of the hydrochloride salt from the free base.

Physicochemical Properties

The following tables summarize the available physicochemical data for both the free amine and its hydrochloride salt. It is important to note that much of the publicly available data comes from chemical suppliers and computational predictions, and there can be discrepancies.

Table 1: Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine (Free Base)

PropertyValueSource/Notes
CAS Number 6324-89-6
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1][2]
Melting Point 170.5-172 °C[1]
Boiling Point 269.3 ± 29.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
logP (XLogP3) 1.65Predicted[1]
Polar Surface Area (PSA) 44.48 ŲPredicted[1]

Table 2: Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl

PropertyValueSource/Notes
CAS Number 7500-79-2
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol [3]
Melting Point 124 °C[4][5]
Solubility No experimental data available. Expected to be more water-soluble than the free base.
pKa No experimental data available.
logP No experimental data available.

Note on Melting Point Discrepancy: There is a notable and unusual discrepancy in the reported melting points. Generally, the hydrochloride salt of an amine is expected to have a significantly higher melting point than its free base due to the ionic character of the salt. The currently available data contradicts this principle, suggesting a potential error in the reported values from supplier databases. Independent experimental verification is highly recommended.

Experimental Protocols

The following sections outline standard experimental methodologies for determining the key physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

G start Start: Obtain Sample prep Sample Preparation: - Finely powder the sample. - Pack into a capillary tube (1-2 mm height). start->prep setup Apparatus Setup: - Place capillary in melting point apparatus. - Insert thermometer. prep->setup heat_fast Rapid Heating: - Heat rapidly to find approximate melting range. setup->heat_fast cool Cool Down: - Allow apparatus to cool below the approximate range. heat_fast->cool heat_slow Slow Heating: - Heat slowly (1-2 °C/min) near the melting point. cool->heat_slow observe Observation: - Record T1: Temperature at which first liquid appears. - Record T2: Temperature at which all solid melts. heat_slow->observe end End: Melting Point Range (T1 - T2) observe->end

Figure 2: Workflow for Melting Point Determination.

Detailed Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 2,2-Dimethylbenzo[d]dioxol-5-amine HCl is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range from T1 to T2.

Aqueous Solubility Determination

Determining the aqueous solubility is crucial for drug development, especially for oral and parenteral formulations.

G start Start: Prepare Saturated Solution add_excess Add excess solid to a known volume of aqueous buffer (e.g., PBS, pH 7.4). start->add_excess equilibrate Equilibrate: - Stir/shake at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours). add_excess->equilibrate separate Phase Separation: - Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate quantify Quantification: - Withdraw a known volume of the supernatant. - Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). separate->quantify calculate Calculate Solubility (e.g., in mg/mL or µM). quantify->calculate

Figure 3: Workflow for Aqueous Solubility Determination.

Detailed Methodology (Shake-Flask Method):

  • Preparation: An excess amount of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH-Solubility Profile: The experiment can be repeated using buffers of different pH values to establish a pH-solubility profile, which is particularly important for ionizable compounds.

pKa Determination

The pKa value is the pH at which the amine is 50% protonated. It is a critical parameter that influences solubility, absorption, and distribution.

G start Start: Prepare Sample Solution dissolve Dissolve a known amount of the compound in water or a co-solvent system. start->dissolve titrate Potentiometric Titration: - Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) titrant in small increments. dissolve->titrate measure Measure pH after each addition of titrant using a calibrated pH meter. titrate->measure plot Plot Titration Curve: pH versus volume of titrant added. measure->plot determine_pka Determine pKa: - Identify the half-equivalence point on the curve. - The pH at the half-equivalence point is the pKa. plot->determine_pka

Figure 4: Workflow for pKa Determination via Potentiometric Titration.

Detailed Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl of known concentration is prepared in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise volumes.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Detailed Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form, if possible) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a sealed container. The mixture is then agitated for a set period to allow for partitioning equilibrium to be established.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Biological Context

While there is no specific published research on the biological activity or signaling pathways of 2,2-Dimethylbenzo[d]dioxol-5-amine or its hydrochloride salt, the benzodioxole scaffold is present in numerous compounds with a wide range of biological activities. Derivatives of benzodioxole have been investigated for various therapeutic applications, including:

  • Anticancer and Antioxidant Agents: Some benzodioxole derivatives have shown cytotoxic activity against various cancer cell lines and possess antioxidant properties.

  • Anti-inflammatory and Analgesic Effects: Certain compounds containing the benzodioxole moiety have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory and analgesic agents.

  • Antidiabetic Properties: More complex benzodioxole derivatives have been explored for their potential to inhibit enzymes like α-amylase, indicating a possible role in managing diabetes.

The lack of specific biological data for 2,2-Dimethylbenzo[d]dioxol-5-amine HCl presents an opportunity for further research to explore its potential pharmacological profile.

Conclusion

This technical guide provides a summary of the available physicochemical information for 2,2-Dimethylbenzo[d]dioxol-5-amine HCl and outlines standard methodologies for its comprehensive characterization. The notable discrepancy in the reported melting point data underscores the importance of experimental verification of properties for compounds sourced from chemical databases. For researchers and drug development professionals, a thorough experimental determination of the properties outlined in this guide is a critical first step in evaluating the potential of this compound for further development.

References

Unraveling the Enigma: The Mechanism of Action of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information detailing the specific mechanism of action, pharmacological properties, or biological activity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. This compound is primarily documented as a chemical intermediate, suggesting its principal role is in the synthesis of other, more complex molecules rather than as a standalone therapeutic agent.

While a detailed technical guide on the specific mechanism of action for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride cannot be provided due to the absence of research data, this report will explore the broader context of the benzodioxole chemical class to which it belongs. This overview is intended for researchers, scientists, and drug development professionals who may encounter this or similar structures in their work.

It is imperative to note that the biological activities discussed in this document pertain to various derivatives of the benzodioxole family and should not be extrapolated to represent the activity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride without direct experimental evidence.

The Benzodioxole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-benzodioxole ring system is a prominent structural motif in a wide array of biologically active compounds. Its unique electronic and conformational properties make it a valuable component for modulating pharmacological activity, metabolic stability, and receptor-binding affinity.

Potential Biological Activities of Benzodioxole Derivatives

Research into various benzodioxole derivatives has revealed a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical scaffold.

  • Enzyme Inhibition: Certain benzodioxole derivatives have been identified as potent inhibitors of various enzymes. For instance, some have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

  • Anticancer Properties: A number of studies have focused on the synthesis and evaluation of benzodioxole derivatives as potential cytotoxic agents against various cancer cell lines. The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the benzodioxole ring.

  • Central Nervous System Activity: The benzodioxole moiety is a core component of several well-known psychoactive compounds, including 3,4-methylenedioxymethamphetamine (MDMA). These molecules typically exert their effects by interacting with monoamine transporters in the brain, such as the serotonin, dopamine, and norepinephrine transporters.

  • Antimicrobial and Antifungal Applications: Both naturally occurring and synthetic compounds containing the benzodioxole scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.

The Path Forward: A Call for Further Investigation

The absence of data on the mechanism of action of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride underscores a gap in the current scientific knowledge. Future research efforts would be necessary to elucidate the pharmacological profile of this specific compound. Such investigations would typically involve a series of in vitro and in vivo studies, including:

  • Target Identification and Validation: High-throughput screening against a panel of known biological targets (e.g., receptors, enzymes, ion channels) to identify potential molecular binding partners.

  • In Vitro Functional Assays: Cell-based assays to determine the functional consequences of compound binding, such as agonist or antagonist activity, or enzyme inhibition.

  • In Vivo Pharmacological Studies: Animal models to assess the physiological effects, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential therapeutic efficacy and toxicity of the compound.

Visualizing a Hypothetical Discovery Workflow

Should research into 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride be undertaken, a typical preclinical discovery workflow could be visualized as follows:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B High-Throughput Screening (Target Identification) A->B C Lead Identification B->C D In Vitro Functional Assays (e.g., Binding Affinity, Efficacy) C->D E Mechanism of Action Studies (Cell-based) D->E F Pharmacokinetic Studies (ADME) E->F G Pharmacodynamic Studies F->G H Efficacy Models G->H I Toxicology Studies H->I J Candidate for Clinical Development I->J

A hypothetical preclinical drug discovery workflow.

Unveiling the Potential Biological Activity of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential biological activity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. It is important to note that, as of the latest literature review, specific biological activity data for this compound is not extensively available in peer-reviewed publications. Therefore, this document synthesizes information from structurally related benzodioxole derivatives to infer a potential pharmacological profile. The content herein is intended for research and informational purposes only and does not constitute a definitive statement on the compound's biological function.

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a synthetic organic compound belonging to the benzodioxole class. The benzodioxole moiety is a common scaffold in a variety of biologically active molecules, both natural and synthetic. While direct experimental evidence for the biological effects of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is limited, the known activities of its structural analogs suggest several avenues for investigation. This guide provides a comprehensive overview of the compound's chemical properties and explores its potential biological activities based on the pharmacology of related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt is presented below.

PropertyValueSource
IUPAC Name 2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
CAS Number 75200-79-2[1]
Parent Compound 2,2-dimethyl-1,3-benzodioxol-5-amine[1]
Parent Compound Molecular Formula C₉H₁₁NO₂[2]
Parent Compound Molecular Weight 165.19 g/mol [2]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar benzodioxole derivatives, 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride could potentially exhibit a range of biological effects. The following sections outline these potential activities and the signaling pathways that may be involved.

Monoamine Transporter Inhibition and CNS Activity

Several substituted methylenedioxyaniline derivatives are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). For instance, some analogs have been shown to be potent inhibitors of serotonin uptake.[3] This suggests that 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride could potentially modulate neurotransmitter levels in the central nervous system.

Hypothesized Signaling Pathway: Monoamine Transporter Inhibition

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2,2-Dimethylbenzo[d]dioxol-5-amine HCl (Hypothetical) SERT Serotonin Transporter (SERT) Compound->SERT Inhibition DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Dopamine->Receptors Norepinephrine->Receptors

Caption: Hypothesized inhibition of monoamine transporters.

Enzyme Inhibition

3.2.1. Tyrosinase Inhibition

Certain aniline derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This suggests a potential application in dermatology or as a treatment for hyperpigmentation disorders.

3.2.2. DNA Topoisomerase Inhibition

Some benzophenanthridinone derivatives containing the methylenedioxy group have been identified as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes crucial for DNA replication and repair. Inhibition of these enzymes is a validated strategy in cancer therapy.

Hypothesized Signaling Pathway: DNA Topoisomerase I Inhibition

TOPOISOMERASE_INHIBITION Compound 2,2-Dimethylbenzo[d]dioxol-5-amine HCl (Hypothetical) Top1 Topoisomerase I (Top1) Compound->Top1 Inhibition DNA_Relaxation DNA Relaxation Top1->DNA_Relaxation Mediates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Top1->Cell_Cycle_Arrest Inhibition leads to Replication_Transcription DNA Replication & Transcription DNA_Relaxation->Replication_Transcription

Caption: Hypothesized mechanism of Topoisomerase I inhibition.

Proposed Experimental Protocols for Activity Screening

To elucidate the actual biological activity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, a series of in vitro and in vivo experiments would be necessary. The following are suggested protocols based on the potential activities discussed.

Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and inhibitory potency of the compound for SERT, DAT, and NET.

Methodology:

  • Radioligand Binding Assays:

    • Materials: Membranes from cells expressing human SERT, DAT, or NET; radioligands such as [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), and [³H]nisoxetine (for NET); 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

    • Procedure: Incubate cell membranes with increasing concentrations of the test compound in the presence of the respective radioligand. Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • Synaptosomal Uptake Assays:

    • Materials: Rat brain synaptosomes; radiolabeled neurotransmitters such as [³H]5-HT, [³H]dopamine, and [³H]norepinephrine.

    • Procedure: Incubate synaptosomes with the test compound followed by the addition of the radiolabeled neurotransmitter. Measure the amount of radioactivity taken up by the synaptosomes to determine the IC50 value for uptake inhibition.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of the compound on tyrosinase and DNA topoisomerase I.

Methodology:

  • Mushroom Tyrosinase Inhibition Assay:

    • Materials: Mushroom tyrosinase, L-DOPA as a substrate.

    • Procedure: Pre-incubate tyrosinase with various concentrations of the test compound. Initiate the reaction by adding L-DOPA and monitor the formation of dopachrome spectrophotometrically at 475 nm. Calculate the IC50 value.

  • DNA Topoisomerase I Relaxation Assay:

    • Materials: Human DNA topoisomerase I, supercoiled plasmid DNA (e.g., pBR322).

    • Procedure: Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the test compound. Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is observed as a decrease in the formation of relaxed DNA.

Experimental Workflow for In Vitro Screening

EXPERIMENTAL_WORKFLOW Start Start: Compound Synthesis & Purification Primary_Screening Primary In Vitro Screening Start->Primary_Screening Monoamine_Assay Monoamine Transporter Binding & Uptake Assays Primary_Screening->Monoamine_Assay Enzyme_Assay Enzyme Inhibition Assays (Tyrosinase, Topoisomerase) Primary_Screening->Enzyme_Assay Hit_Identification Hit Identification (Active Compounds) Monoamine_Assay->Hit_Identification Enzyme_Assay->Hit_Identification Secondary_Screening Secondary Screening Hit_Identification->Secondary_Screening If Active Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Neurotransmitter Release) Secondary_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: A generalized workflow for in vitro screening.

Conclusion and Future Directions

While direct evidence for the biological activity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is currently lacking in the public domain, the known pharmacology of its structural analogs provides a strong rationale for investigating its potential as a modulator of monoamine transporters and as an enzyme inhibitor. The proposed experimental protocols offer a starting point for a systematic evaluation of this compound's biological profile. Further research, including in vivo studies, would be necessary to validate any in vitro findings and to explore the therapeutic potential of this and related benzodioxole derivatives. The structural simplicity and synthetic accessibility of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride make it an attractive candidate for further medicinal chemistry exploration and drug discovery efforts.

References

Elucidation of the Chemical Structure of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (CAS No. 75200-79-2), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed methodologies and data for the characterization of this compound.

Chemical Identity and Physical Properties

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is the hydrochloride salt of the primary amine 2,2-Dimethylbenzo[d]dioxol-5-amine. The salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various applications in synthetic chemistry.

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C₉H₁₂ClNO₂--INVALID-LINK--
Molecular Weight 201.65 g/mol --INVALID-LINK--
IUPAC Name 2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride--INVALID-LINK--
CAS Number 75200-79-2--INVALID-LINK--
Melting Point 124 °C--INVALID-LINK--
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and polar organic solvents

Synthesis and Characterization Workflow

The structural elucidation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride involves a systematic workflow encompassing synthesis followed by a suite of analytical techniques to confirm its identity and purity.

G Workflow for Synthesis and Structural Elucidation cluster_synthesis Synthesis cluster_elucidation Structural Elucidation cluster_confirmation Structure Confirmation start Starting Material: 4-Nitrocatechol acetalization Acetalization with Acetone start->acetalization 1. (CH₃)₂CO, Acid Catalyst reduction Reduction of Nitro Group acetalization->reduction 2. H₂, Pd/C or SnCl₂/HCl hcl_salt Hydrochloride Salt Formation reduction->hcl_salt 3. HCl in Ether product 2,2-Dimethylbenzo[d] dioxol-5-amine HCl hcl_salt->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms ea Elemental Analysis product->ea confirmation Confirmed Structure nmr->confirmation ir->confirmation ms->confirmation ea->confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Experimental Protocols

Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Step 1: Synthesis of 2,2-Dimethyl-5-nitrobenzo[d]dioxole

To a solution of 4-nitrocatechol in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is then treated with an excess of acetone or 2,2-dimethoxypropane. The reaction is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-dimethyl-5-nitrobenzo[d]dioxole, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine (Free Amine)

The nitro-intermediate from Step 1 is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a suitable pressure (typically 1-3 atm) and stirred at room temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford 2,2-dimethylbenzo[d]dioxol-5-amine as the free amine.

Step 3: Formation of the Hydrochloride Salt

The crude 2,2-dimethylbenzo[d]dioxol-5-amine is dissolved in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane. The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or gaseous HCl) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Spectroscopic and Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using a FT-IR spectrometer. Samples are prepared as KBr pellets or analyzed as a thin film on a salt plate.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode to determine the molecular weight of the free amine.

  • Elemental Analysis: The elemental composition (C, H, N, Cl) is determined using a CHN analyzer to confirm the empirical formula of the hydrochloride salt.

Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental spectra for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in the public domain, the following data is a combination of reported data for the closely related 1,3-benzodioxol-5-amine and predicted values based on chemical structure.

¹H NMR Spectroscopy (Predicted)

The protonation of the amine group to form the hydrochloride salt will cause a downfield shift of the adjacent aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 (broad s)Singlet (broad)3H-NH₃⁺
~7.0-7.2Multiplet3HAromatic protons
1.65Singlet6H2 x -CH₃
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148C-O (aromatic)
~142C-O (aromatic)
~135C-NH₃⁺ (aromatic)
~118C (quaternary, dioxole)
~117CH (aromatic)
~109CH (aromatic)
~106CH (aromatic)
~25-CH₃
FT-IR Spectroscopy (Predicted)

The IR spectrum of the hydrochloride salt is expected to show characteristic peaks for the ammonium group, in addition to the signals from the benzodioxole core.

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800 (broad)StrongN-H stretch of -NH₃⁺
~2980, ~2930MediumC-H stretch (aliphatic)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250, ~1040StrongC-O stretch (dioxole)
Mass Spectrometry

Mass spectrometry is typically performed on the free amine. The hydrochloride salt will dissociate in the ESI source, and the detected mass will correspond to the protonated free amine [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
166.08[M+H]⁺ of the free amine (C₉H₁₁NO₂)
151.06[M - CH₃]⁺, loss of a methyl group

Logical Framework for Structure Confirmation

The confirmation of the structure of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is based on the logical integration of data from multiple analytical techniques.

G Logical Framework for Structure Confirmation cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data ¹H and ¹³C NMR Data (Aromatic, Amine, and Alkyl Signals) nmr_interp Confirms Connectivity and Functional Groups nmr_data->nmr_interp ir_data FT-IR Data (N-H, C-H, C=C, C-O stretches) ir_interp Identifies Key Functional Groups ir_data->ir_interp ms_data Mass Spectrometry Data (Molecular Ion Peak) ms_interp Determines Molecular Weight of Free Amine ms_data->ms_interp ea_data Elemental Analysis (%C, %H, %N, %Cl) ea_interp Confirms Elemental Composition of the Salt ea_data->ea_interp conclusion Structure Confirmed nmr_interp->conclusion ir_interp->conclusion ms_interp->conclusion ea_interp->conclusion

Caption: The logical flow from analytical data acquisition to the final confirmation of the chemical structure.

Conclusion

The structural elucidation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is achieved through a combination of systematic synthesis and comprehensive spectroscopic analysis. The presented data and protocols provide a robust framework for the identification and characterization of this important chemical compound. While direct experimental data is limited, the predicted spectroscopic information, based on sound chemical principles and data from analogous structures, offers a reliable guide for researchers.

An In-depth Technical Guide to 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (CAS 75200-79-2)

An In-depth Technical Guide to 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride (CAS 75200-79-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride (CAS 75200-79-2). Due to the limited availability of published research specifically on this hydrochloride salt, this guide synthesizes available data on the compound and its free amine form, 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine (CAS 6324-89-6). It also contextualizes its properties and potential applications within the broader class of benzodioxole derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of its physicochemical properties, safety information, and potential, albeit largely theoretical, uses and mechanisms of action based on structurally related compounds.

Introduction

2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride is a chemical compound belonging to the benzodioxole family.[2] The benzodioxole moiety is a significant structural motif in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.[2] While 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride itself is primarily cataloged as a pharmaceutical intermediate, its structural similarity to other pharmacologically active benzodioxoles suggests potential for further investigation.[2]

Physicochemical Properties

A compilation of the available quantitative data for 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride and its corresponding free amine is presented below. Data for the free amine is included to provide a more comprehensive, albeit inferred, profile due to the scarcity of specific data for the hydrochloride salt.

PropertyValue (CAS: 75200-79-2)Value (Free Amine, CAS: 6324-89-6)Reference
Molecular Formula C₉H₁₂ClNO₂C₉H₁₁NO₂[3]
Molecular Weight 201.65 g/mol 165.19 g/mol [3]
Melting Point 124 °C170.5-172 °C[3][4]
Boiling Point Not available269.3 ± 29.0 °C at 760 mmHg[4]
Density Not available1.2 ± 0.1 g/cm³[4]

Note: It is crucial to recognize that the properties of the hydrochloride salt may differ from those of the free amine.

Spectral Data

  • ¹H NMR of 2,2-Dimethyl-1,3-benzodioxole: Spectral data is available for the parent structure without the amine group.[5]

  • ¹³C NMR of 2,2-Dimethyl-1,3-benzodioxole: Spectral data is available for the parent structure without the amine group.[6]

Researchers are advised to perform their own spectral analysis to confirm the identity and purity of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride is not described in the available literature, a general synthetic approach for primary amines can be inferred from standard organic chemistry principles. One common method for the synthesis of amines is the reduction of a corresponding nitro compound.

Hypothetical Synthetic Workflow

GStart2,2-Dimethyl-5-nitrobenzo[d][1,3]dioxoleReductionReduction(e.g., H₂, Pd/C or SnCl₂, HCl)Start->ReductionProduct2,2-Dimethylbenzo[d][1,3]dioxol-5-amineReduction->ProductHCl_ReactionReaction with HClProduct->HCl_ReactionFinal_Product2,2-Dimethylbenzo[d][1,3]dioxol-5-aminehydrochlorideHCl_Reaction->Final_ProductGcluster_presynapticPresynaptic Neuroncluster_synaptic_cleftSynaptic Cleftcluster_postsynapticPostsynaptic NeuronSERTSERTSerotonin_VesicleSerotonin VesicleVMAT2VMAT2Serotonin_SynapseSerotoninSerotonin_Vesicle->Serotonin_SynapseReleaseBenzodioxoleBenzodioxoleDerivativeBenzodioxole->SERTInhibitionBenzodioxole->VMAT2InhibitionPostsynaptic_Receptor5-HT ReceptorSerotonin_Synapse->Postsynaptic_ReceptorBindingSignal_TransductionSignal TransductionCascadePostsynaptic_Receptor->Signal_TransductionActivation

An In-depth Technical Guide to 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride is the hydrochloride salt of the aromatic amine 2,2-dimethyl-1,3-benzodioxol-5-amine. The core structure features a benzodioxole ring system with a gem-dimethyl group at the 2-position and an amine group at the 5-position.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name 2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride[1]
CAS Number 75200-79-2[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Canonical SMILES CC1(OC2=C(O1)C=C(C=C2)N)C.Cl[1]
InChI Key BAJJTAFSZXKUPV-UHFFFAOYSA-N[1]
Appearance Not specified in literature; likely a crystalline solid
Melting Point Not specified in literature
Solubility Not specified in literature; expected to be soluble in water and polar organic solvents

Table 2: Properties of the Free Amine (2,2-dimethyl-1,3-benzodioxol-5-amine)

PropertyValueReference(s)
IUPAC Name 2,2-dimethyl-1,3-benzodioxol-5-amine[2]
CAS Number 6324-89-6[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Melting Point 170.5-172 °C

Synthesis

  • Synthesis of the precursor, 2,2-dimethyl-1,3-benzodioxole.

  • Nitration of 2,2-dimethyl-1,3-benzodioxole to yield 5-nitro-2,2-dimethyl-1,3-benzodioxole.

  • Reduction of the nitro group to the corresponding amine, followed by formation of the hydrochloride salt.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Catechol Catechol & Acetone Precursor 2,2-dimethyl-1,3-benzodioxole Catechol->Precursor HCl (gas) Nitro_Compound 5-nitro-2,2-dimethyl-1,3-benzodioxole Precursor->Nitro_Compound HNO₃, Acetic Acid Amine 2,2-dimethyl-1,3-benzodioxol-5-amine Nitro_Compound->Amine Reduction (e.g., H₂, Pd/C or SnCl₂) Final_Product 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride Amine->Final_Product HCl

Caption: Proposed synthetic workflow for 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride.

Experimental Protocols

The following protocols are adapted from literature procedures for similar compounds and represent a viable method for the synthesis of 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride.

Step 1: Synthesis of 2,2-dimethyl-1,3-benzodioxole

  • Materials: Catechol, acetone, hydrogen chloride gas, ice, water, diethyl ether, sodium sulfate.

  • Procedure:

    • Dissolve 110.1 g of catechol in 370 ml of acetone in a reaction vessel equipped with a stirrer and cooling system.

    • Cool the solution to an internal temperature of 10-15 °C using an ice bath.

    • Bubble hydrogen chloride gas through the stirred solution for 2 hours, maintaining the temperature between 10-15 °C.

    • Continue bubbling hydrogen chloride gas for an additional 30 minutes at 0 °C.

    • Pour the reaction mixture into a mixture of ice and water.

    • Make the solution alkaline and extract three times with 1 L of diethyl ether.

    • Wash the combined organic phases three times with 500 ml of water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

    • Distill the residue under vacuum to yield 2,2-dimethyl-1,3-benzodioxole.[3]

Step 2: Nitration of 2,2-dimethyl-1,3-benzodioxole

  • Materials: 2,2-dimethyl-1,3-benzodioxole, glacial acetic acid, nitric acid (d=1.4).

  • Procedure (adapted from the nitration of 1,3-benzodioxole):

    • Dissolve 2,2-dimethyl-1,3-benzodioxole in glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel.

    • Maintain the temperature between 15-25 °C.

    • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution.

    • Stir the mixture at room temperature overnight.

    • Collect the precipitated crystals by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 5-nitro-2,2-dimethyl-1,3-benzodioxole.[4]

Step 3: Reduction of 5-nitro-2,2-dimethyl-1,3-benzodioxole and formation of the hydrochloride salt

  • Method A: Catalytic Hydrogenation

    • Materials: 5-nitro-2,2-dimethyl-1,3-benzodioxole, palladium on carbon (Pd/C) catalyst, a suitable solvent (e.g., ethanol or ethyl acetate), hydrogen gas, hydrochloric acid.

    • Procedure:

      • Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

      • Add a catalytic amount of Pd/C.

      • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

      • Filter the reaction mixture to remove the catalyst.

      • To the filtrate, add a solution of hydrochloric acid (e.g., in ethanol or diethyl ether) to precipitate the hydrochloride salt.

      • Collect the precipitate by filtration and dry to obtain 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride.[5][6][7]

  • Method B: Tin(II) Chloride Reduction

    • Materials: 5-nitro-2,2-dimethyl-1,3-benzodioxole, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, ethyl acetate, potassium hydroxide solution, hydrochloric acid.

    • Procedure:

      • Dissolve the nitro compound in ethanol.

      • Add an excess of tin(II) chloride dihydrate.

      • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

      • Remove the solvent under reduced pressure.

      • Partition the residue between ethyl acetate and a 2M potassium hydroxide solution.

      • Separate the organic layer, dry it over a suitable drying agent, and evaporate the solvent.

      • Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

      • Collect the precipitate by filtration and dry.[8][9]

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzodioxole ring. - A singlet for the two methyl groups at the 2-position. - Broad signals for the amine protons (as -NH₃⁺).
¹³C NMR - Signals for the aromatic carbons, with those attached to oxygen appearing at higher chemical shifts. - A signal for the quaternary carbon at the 2-position. - A signal for the methyl carbons.
FTIR (cm⁻¹) - N-H stretching vibrations for the ammonium group (-NH₃⁺) in the range of 2800-3200 cm⁻¹ (broad). - C-H stretching of the aromatic ring and methyl groups. - C=C stretching of the aromatic ring around 1600 cm⁻¹. - C-N stretching of the aromatic amine. - C-O stretching of the dioxole ring.
Mass Spec. - A molecular ion peak for the free amine (C₉H₁₁NO₂⁺) at m/z 165.08. - Fragmentation patterns typical of aromatic amines, such as the loss of HCN.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity, pharmacology, toxicology, or associated signaling pathways of 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride. The benzodioxole moiety is present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antioxidant, and insecticidal properties.[3][10][11] However, the biological profile of this specific compound remains to be investigated.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel chemical entity like 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride.

Biological_Evaluation_Workflow Start 2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride In_Vitro In Vitro Screening (e.g., cell-based assays, enzyme inhibition) Start->In_Vitro Toxicity Preliminary Toxicity Assessment (e.g., cytotoxicity assays) In_Vitro->Toxicity Hit_ID Hit Identification Toxicity->Hit_ID Hit_ID->In_Vitro Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies (animal models) Lead_Opt->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism

Caption: A general workflow for the biological evaluation of a novel chemical compound.

Conclusion

2,2-dimethyl-1,3-benzodioxol-5-amine hydrochloride is a chemical compound for which a plausible synthetic route can be devised based on established chemical principles. This guide provides a framework for its synthesis and predicted characterization. The lack of available experimental and biological data highlights an opportunity for further research to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound should perform thorough characterization and biological screening to determine its profile.

References

In-Depth Technical Guide: Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt. The information is presented to support research and development activities in the pharmaceutical and chemical sciences.

Physicochemical Data Summary

A clear understanding of the molecular weight is fundamental in drug design, formulation, and development. The following table summarizes the key quantitative data for 2,2-Dimethylbenzo[d]dioxol-5-amine and its corresponding hydrochloride salt.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,2-Dimethylbenzo[d]dioxol-5-amineC₉H₁₁NO₂[1][2][3][4]165.19[1][3]
2,2-Dimethylbenzo[d]dioxol-5-amine HClC₉H₁₂ClNO₂[5]201.65[5]

Experimental Protocols

The molecular weights presented in this guide are calculated based on the molecular formulas, which are determined through standard analytical techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms the elemental composition and molecular formula.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in the compound. The empirical formula is derived from this data, and in conjunction with mass spectrometry, the molecular formula is confirmed.

The molecular weight is then calculated using the standard atomic weights of the constituent atoms.

Logical Relationship: Free Base to Hydrochloride Salt

The formation of the hydrochloride salt from the free base involves the protonation of the amine group by hydrochloric acid. This relationship is depicted in the following diagram.

G Formation of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl A 2,2-Dimethylbenzo[d]dioxol-5-amine (Free Base) C₉H₁₁NO₂ C 2,2-Dimethylbenzo[d]dioxol-5-amine HCl (Hydrochloride Salt) C₉H₁₂ClNO₂ A->C + HCl B Hydrochloric Acid (HCl) B->C

Caption: Protonation of the free base to form the hydrochloride salt.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (CAS Number: 75200-79-2). The methodologies outlined below are essential for identity confirmation, purity assessment, and quantitative analysis in research and quality control settings.

Compound Information

ParameterValue
IUPAC Name 2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, and DMSO

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC with UV detection is a robust method for determining the purity of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride and for quantifying the compound in various matrices. Due to the amine functional group, using a buffered mobile phase is crucial for good peak shape and reproducibility.

The following table summarizes typical performance characteristics of an HPLC-UV method for the analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Objective: To determine the purity and concentration of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium carbonate

  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Carbonate in water, pH adjusted to 10.5.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from 1 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 62.5% Mobile Phase A and 37.5% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 218 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification

Caption: Workflow for HPLC analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of the hydrochloride salt, the free amine should be analyzed. Derivatization may be necessary to improve the chromatographic properties of the amine.[2]

Objective: To identify potential volatile impurities in 2,2-Dimethylbenzo[d]dioxol-5-amine.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • 2,2-Dimethylbenzo[d]dioxol-5-amine sample

Procedure:

  • Sample Preparation (Free Base):

    • If starting with the hydrochloride salt, dissolve in water, basify with a suitable base (e.g., NaHCO₃), and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization:

    • To 1 mg of the extracted free amine, add 100 µL of dichloromethane and 100 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40 - 550

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Start with HCl Salt FreeBase Generate Free Base Start->FreeBase Derivatize Derivatization (e.g., with BSTFA) FreeBase->Derivatize GCMS GC-MS System Derivatize->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec LibrarySearch Library Search (e.g., NIST) MassSpec->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS impurity profiling of 2,2-Dimethylbenzo[d]dioxol-5-amine.

Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is essential for the unambiguous structural confirmation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride sample.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule.

    • Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm).

  • Amine protons: A broad signal corresponding to the -NH₃⁺ group.

  • Methyl protons: A singlet corresponding to the two methyl groups on the dioxole ring (δ ~1.6 ppm).

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

Objective: To identify the functional groups in 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups.

Expected Characteristic Absorption Bands:

  • N-H stretch (amine salt): Broad band in the region of 3200-2800 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands around 3100-2850 cm⁻¹.

  • C=C stretch (aromatic): Bands around 1600-1450 cm⁻¹.

  • C-O stretch (dioxole): Strong bands in the region of 1250-1000 cm⁻¹.

  • C-N stretch: Band around 1300-1100 cm⁻¹.

References

using 2,2-Dimethylbenzo[d]dioxol-5-amine HCl in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aromatic amine, 2,2-Dimethylbenzo[d]dioxol-5-amine HCl serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other molecular frameworks of interest in medicinal chemistry and drug discovery. Its unique structure, featuring a protected catechol moiety, makes it a versatile precursor for a range of chemical transformations.

Application Notes

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a primary aromatic amine that can be utilized in a variety of organic reactions. The hydrochloride salt form enhances its stability and ease of handling. For use in most organic reactions, the free amine, 2,2-Dimethylbenzo[d]dioxol-5-amine, must be liberated from its salt by treatment with a base. This can be done as a separate step or in situ during the reaction.

The primary applications of this compound stem from the reactivity of the amino group. Key applications include:

  • Synthesis of Thiourea Derivatives and Heterocycles: The amine can be converted to the corresponding isothiocyanate, a versatile intermediate for the synthesis of thiourea derivatives. These thioureas can then undergo cyclization reactions to form a variety of heterocyclic compounds, some of which have shown potential as bioactive molecules, including anticancer agents.[1]

  • Amide Bond Formation: As a primary amine, it readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of organic molecules, including potential drug candidates. The resulting amides can serve as final products or as intermediates for further functionalization.

  • Reductive Amination: While less common for primary aromatic amines compared to their aliphatic counterparts, reductive amination with aldehydes or ketones can be employed to introduce N-alkyl groups, leading to the formation of secondary amines.[2]

  • Precursor for Carbamates: The benzodioxole scaffold is a key feature in some biologically active molecules, such as the insecticide Bendiocarb, which is a methylcarbamate.[3][4] Although the synthesis of Bendiocarb typically starts from the corresponding phenol, the amine could potentially be converted to the phenol, highlighting the relevance of this structural motif in biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the free amine, 2,2-Dimethylbenzo[d]dioxol-5-amine, is provided in the table below.

PropertyValueReference
CAS Number 6324-89-6[5][6][7]
Molecular Formula C₉H₁₁NO₂[5][6][7]
Molecular Weight 165.19 g/mol [5][7]
Melting Point 170.5-172 °C[6]
Boiling Point 269.3 ± 29.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Dimethylbenzo[d]dioxol-5-yl)thiourea Derivatives

This protocol describes a two-step procedure for the synthesis of a thiourea derivative starting from 2,2-Dimethylbenzo[d]dioxol-5-amine HCl. The first step is the conversion of the amine to the corresponding isothiocyanate, followed by the reaction with an amine to form the thiourea.

Step 1: Synthesis of 2,2-Dimethyl-5-isothiocyanatobenzo[d]dioxole

Amine 2,2-Dimethylbenzo[d]dioxol-5-amine HCl FreeAmine Free Amine Generation (e.g., NaHCO3, aq.) Amine->FreeAmine Isothiocyanate Isothiocyanate Formation (e.g., CS2, DCC) FreeAmine->Isothiocyanate Product1 2,2-Dimethyl-5-isothiocyanatobenzo[d]dioxole Isothiocyanate->Product1 Isothiocyanate 2,2-Dimethyl-5-isothiocyanatobenzo[d]dioxole AmineAddition Amine Addition (e.g., R-NH2) Isothiocyanate->AmineAddition Thiourea N-(2,2-Dimethylbenzo[d]dioxol-5-yl)-N'-R-thiourea AmineAddition->Thiourea Amine 2,2-Dimethylbenzo[d]dioxol-5-amine HCl FreeAmine In situ Free Amine Generation (e.g., DIPEA) Amine->FreeAmine Coupling Amide Coupling (Carboxylic Acid, EDC, HOBt) FreeAmine->Coupling Product N-(2,2-Dimethylbenzo[d]dioxol-5-yl)amide Coupling->Product EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Thiourea Thiourea Derivative Thiourea->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for N-Alkylation of 2,2-Dimethylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2,2-dimethylbenzo[d]dioxol-5-amine, a key intermediate in the synthesis of various biologically active molecules. The protocols described herein cover three widely used and effective methods for the formation of C-N bonds: Reductive Amination, Buchwald-Hartwig Amination, and Classical N-Alkylation with Alkyl Halides. This document offers a comparative overview of these techniques, enabling researchers to select the most appropriate method based on substrate scope, functional group tolerance, and desired scale.

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine, also known as 3,4-(isopropylidenedioxy)aniline, is a valuable building block in medicinal chemistry and drug discovery. The N-alkylation of its primary amine functionality is a critical transformation for the synthesis of a diverse range of derivatives with potential therapeutic applications. The choice of N-alkylation strategy can significantly impact the efficiency, yield, and purity of the final product. This document outlines three robust methods for this transformation, providing detailed experimental procedures, a summary of quantitative data, and a visual representation of the general workflow.

Comparative Data of N-Alkylation Methods

The following table summarizes representative quantitative data for the N-alkylation of 2,2-dimethylbenzo[d]dioxol-5-amine and its close analog, 3,4-(methylenedioxy)aniline, using different methodologies. This allows for a direct comparison of reaction conditions and outcomes.

MethodAlkylating/Arylating AgentAmine SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield/Purity
Reductive Amination Acetone3,4-(Methylenedioxy)nitrobenzeneRaney Nickel, H₂Toluene601396.7% purity (N-isopropyl product)[1]
Reductive Amination Acetaldehyde3,4-(Methylenedioxy)nitrobenzeneRaney Nickel, H₂Toluene60-8011Not specified
Buchwald-Hartwig Amination Aryl HalidesGeneral AnilinesPd(dba)₂ / XPhosTolueneReflux6Up to 94%
Classical N-Alkylation Benzyl BromideN-Methylbenzo[d]dioxol-5-amineCs₂CO₃DMSO252-4High (Hypothetical)

Experimental Protocols

Protocol 1: Reductive Amination

This one-pot protocol is adapted from a patented procedure for the N-alkylation of a closely related analog and is suitable for the synthesis of N-alkyl-2,2-dimethylbenzo[d]dioxol-5-amines from the corresponding nitro-precursor.[1] This method offers high conversion rates and good selectivity for monoalkylation.

Materials:

  • 3,4-(Isopropylidenedioxy)nitrobenzene (or 2,2-dimethyl-5-nitrobenzo[d]dioxole)

  • Alkylating agent (e.g., Acetone for N-isopropylation, Acetaldehyde for N-ethylation)

  • Raney Nickel (catalyst)

  • Toluene (solvent)

  • Hydrogen gas (H₂)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with 3,4-(isopropylidenedioxy)nitrobenzene, toluene, Raney Nickel, and the corresponding aldehyde or ketone (e.g., acetone for N-isopropylation).

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0-1.6 MPa).[1]

  • Heat the reaction mixture to the specified temperature (e.g., 60-80°C) with vigorous stirring.[1]

  • Maintain the reaction under these conditions for the required duration (e.g., 5-13 hours), monitoring hydrogen uptake.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The filtrate containing the N-alkylated product can be further purified by distillation or chromatography. For the N-isopropyl derivative, a purity of 96.7% was achieved.[1]

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This protocol provides a general framework for the N-arylation of 2,2-dimethylbenzo[d]dioxol-5-amine.

Materials:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, 2,2-dimethylbenzo[d]dioxol-5-amine, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Classical N-Alkylation with Alkyl Halides

This method represents a direct approach to N-alkylation via an SN2 reaction. While straightforward, it can sometimes lead to over-alkylation, forming quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial.

Materials:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add 2,2-dimethylbenzo[d]dioxol-5-amine and the chosen solvent.

  • Add the base to the suspension.

  • Add the alkyl halide dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the salt.

  • If a high-boiling solvent like DMF was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_end Final Product Amine 2,2-Dimethylbenzo[d]dioxol-5-amine Reaction Select Method: - Reductive Amination - Buchwald-Hartwig - Classical Alkylation Amine->Reaction Alkylating_Agent Alkylating/Arylating Agent (Aldehyde/Ketone, Alkyl Halide, Aryl Halide) Alkylating_Agent->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography / Distillation Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of 2,2-Dimethylbenzo[d]dioxol-5-amine.

References

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride as a synthetic precursor

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Utility of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a fine chemical intermediate belonging to the benzodioxole class of compounds.[1][2] The benzodioxole moiety is a key structural feature in a variety of biologically active molecules and approved pharmaceuticals.[3] This scaffold's unique electronic and conformational properties make it a valuable component for medicinal chemists to modulate pharmacological activity, metabolic stability, and receptor-binding affinity.[3] This document provides an overview of the potential synthetic utility of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, with a focus on its application as a precursor in the synthesis of bioactive molecules. While specific literature detailing the use of this exact precursor is limited, its structure as an arylamine lends itself to a wide range of well-established chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt is presented in the table below.[1][2][4][5] Understanding these properties is crucial for its effective use in synthesis, including reaction setup and purification.

Property2,2-Dimethylbenzo[d]dioxol-5-amine2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride
CAS Number 6324-89-675200-79-2
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂
Molecular Weight 165.19 g/mol 201.65 g/mol
Appearance Not explicitly stated in search resultsNot explicitly stated in search results
Melting Point 170.5-172 °CNot explicitly stated in search results
Boiling Point 269.3 °C at 760 mmHgNot explicitly stated in search results
SMILES CC1(OC2=C(O1)C=C(C=C2)N)CCC1(OC2=C(O1)C=C(C=C2)N)C.Cl

Synthetic Applications: Amide Bond Formation

A primary application for arylamines like 2,2-Dimethylbenzo[d]dioxol-5-amine is in the formation of amide bonds. Amide linkages are fundamental in a vast array of pharmaceuticals and biologically active compounds. The following section details a representative protocol for the coupling of 2,2-Dimethylbenzo[d]dioxol-5-amine with a carboxylic acid to form an amide derivative. This reaction is a cornerstone of medicinal chemistry and serves as a prime example of how this precursor can be utilized.

Representative Experimental Protocol: Synthesis of N-(2,2-dimethylbenzo[d]dioxol-5-yl)acetamide

This protocol describes a standard procedure for the acylation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Materials and Reagents:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of N-(2,2-dimethylbenzo[d]dioxol-5-yl)acetamide.

ParameterValue
Yield 85%
Purity (LCMS) >98%
¹H NMR Consistent with expected structure
Mass Spec (ESI) [M+H]⁺ calculated: 208.0968; found: 208.0971

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Dissolve Precursor in DCM add_tea Add Triethylamine start->add_tea cool Cool to 0 °C add_tea->cool add_acyl Add Acetyl Chloride cool->add_acyl react React at RT add_acyl->react quench Quench with Water react->quench Reaction Complete extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Isolated Product purify->end

Caption: General workflow for amide synthesis.

Relevance in Drug Discovery: Targeting the Neurokinin-1 Receptor

The benzodioxole scaffold is present in molecules that target a variety of biological systems. One such target is the neurokinin-1 (NK1) receptor.[6] The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P.[7] This signaling system is implicated in pain transmission, inflammation, and mood disorders.[6][7] Consequently, NK1 receptor antagonists are of significant interest as potential therapeutics.[7][8][9]

Neurokinin-1 Receptor Signaling Pathway

The diagram below illustrates the simplified signaling pathway of the NK1 receptor upon activation by its endogenous ligand, Substance P.

G cluster_membrane Cell Membrane nk1r NK1 Receptor gq Gq Protein nk1r->gq Activates plc PLC gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes substance_p Substance P substance_p->nk1r Binds dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces downstream Downstream Effects (e.g., Neuronal Excitability) pkc->downstream ca_release->downstream

Caption: Simplified NK1 receptor signaling pathway.

Conclusion

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a versatile synthetic precursor with potential applications in the synthesis of a wide range of biologically active molecules. Its arylamine functionality allows for straightforward incorporation into various molecular scaffolds through well-established reactions such as amide bond formation. The benzodioxole core is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting systems such as the neurokinin-1 receptor. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals looking to utilize this compound in their synthetic endeavors.

References

Purification of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride via recrystallization. The described methods are designed to enhance the purity of the target compound, a crucial step in research, development, and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals.

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a valuable building block in organic synthesis. Achieving high purity of this compound is essential to ensure the integrity of subsequent reactions and the quality of the final products. Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of the target compound can be obtained.

This guide outlines two primary recrystallization protocols: a single-solvent method and a two-solvent (solvent/anti-solvent) method. The selection of the appropriate method and solvent system is critical for maximizing yield and purity.

Data Presentation: Solvent System Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For amine hydrochlorides, which are salts, polar solvents are generally the most effective. The ideal solvent should exhibit high solubility for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride at elevated temperatures and low solubility at reduced temperatures. This differential solubility is the driving force for crystallization.

While specific quantitative solubility data for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is not extensively published, the following table provides a guide to solvent selection based on the properties of structurally similar aromatic amine hydrochlorides and general principles of solubility.

Solvent SystemSuitability for Single-Solvent RecrystallizationSuitability for Two-Solvent Recrystallization (Solvent/Anti-solvent)Expected Purity ImprovementAnticipated Yield
IsopropanolHighGood (with Diethyl Ether or Heptane)ExcellentGood to High
EthanolHighGood (with Diethyl Ether or Heptane)ExcellentGood to High
MethanolModerate (High solubility at RT)Good (with Diethyl Ether or Toluene)GoodModerate to Good
WaterModerate (Potential for high solubility)Good (with Acetone or Isopropanol)GoodModerate to Good
AcetoneLow (Generally low solubility)Good (as anti-solvent with alcohols)N/AN/A
Diethyl EtherVery Low (Insoluble)Excellent (as anti-solvent)N/AN/A

Experimental Workflows

The following diagrams illustrate the logical flow of the single-solvent and two-solvent recrystallization processes.

G Single-Solvent Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (optional) to remove insoluble impurities A->B C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for single-solvent recrystallization.

G Two-Solvent Recrystallization Workflow A Dissolve Crude Product in Minimal 'Good' Solvent B Add 'Poor' Solvent (Anti-solvent) dropwise until turbidity persists A->B C Warm solution gently to redissolve B->C D Slow Cooling to Room Temperature C->D E Further Cooling in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent Mixture F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for two-solvent (solvent/anti-solvent) recrystallization.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well at its boiling point but poorly at low temperatures. Isopropanol and ethanol are good starting points for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Materials:

  • Crude 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride

  • Recrystallization solvent (e.g., Isopropanol or Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride into an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent with stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This step should be executed quickly to prevent premature crystallization of the product.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying on a watch glass.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization

This method is employed when the compound is highly soluble in one solvent (the "solvent") even at low temperatures, and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible. A common system for amine hydrochlorides is an alcohol as the solvent and an ether or a nonpolar solvent as the anti-solvent.

Materials:

  • Crude 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride

  • "Good" solvent (e.g., Ethanol or Methanol)

  • "Poor" solvent (anti-solvent) (e.g., Diethyl ether or Heptane)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add the "poor" solvent (e.g., diethyl ether) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" and "poor" solvents.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the pure compound can also be effective.

  • Low Yield: A low yield can result from using too much solvent during dissolution or washing the crystals with a solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used for dissolution and that the wash solvent is ice-cold.

By following these detailed protocols and considering the provided data, researchers, scientists, and drug development professionals can effectively purify 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride to a high degree of purity, suitable for a wide range of applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. The protocol outlines a comprehensive workflow from initial screening of columns and mobile phases to fine-tuning of chromatographic parameters for optimal separation and peak shape. The physicochemical properties of the analyte are considered to guide the method development strategy.

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is an aromatic amine of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for developing a suitable RP-HPLC method.

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt is presented in Table 1. These properties are essential for selecting the initial chromatographic conditions. The predicted XLogP3 of the free amine (1.65) suggests moderate hydrophobicity, making it a good candidate for reversed-phase chromatography.[1][2] The presence of the primary amine group indicates that the mobile phase pH will be a critical parameter to control for achieving good peak shape and retention.

Table 1: Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine and its Hydrochloride Salt

Property2,2-Dimethylbenzo[d]dioxol-5-amine2,2-Dimethylbenzo[d]dioxol-5-amine HydrochlorideReference
CAS Number 6324-89-675200-79-2[3][4][5]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[1][4]
Molecular Weight 165.19 g/mol 201.65 g/mol [2][4][5]
Melting Point 170.5-172 °C124 °C[1][6]
Predicted XLogP3 1.65Not Available[1]
Topological Polar Surface Area 44.5 Ų44.5 Ų[2][4]

Experimental Protocols

Materials and Reagents
  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • Phosphoric acid, analytical grade

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and sensitivity assessments.

HPLC Method Development Workflow

The development of the HPLC method follows a logical progression from initial screening to final optimization.

HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Method Validation Analyte_Info Analyte Physicochemical Properties Review Standard_Prep Standard and Sample Preparation Analyte_Info->Standard_Prep Column_Screen Column Screening (C18, C8) Standard_Prep->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Flow_Rate_Opt Flow Rate and Temperature Optimization Gradient_Opt->Flow_Rate_Opt Wavelength_Opt Wavelength Selection Flow_Rate_Opt->Wavelength_Opt Validation Full Method Validation (Linearity, Accuracy, Precision) Wavelength_Opt->Validation

Caption: Workflow for HPLC Method Development.

The goal of this phase is to find a suitable column and mobile phase combination that provides retention and a reasonable peak shape for the analyte.

  • Column Selection: Start with a commonly used C18 column (e.g., 4.6 x 150 mm, 5 µm). A C8 column can also be screened for comparison.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Run a generic gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution conditions.

  • Detection: Monitor at a wavelength of 280 nm, a common choice for aromatic amines.[7] A PDA detector can be used to determine the UV maximum of the analyte for optimal sensitivity.

Since the analyte is a primary amine, the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention and peak shape.

  • Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 4.5 with acetate buffer, and pH 7 with phosphate buffer).

  • Inject the standard solution and evaluate the retention time, peak asymmetry, and tailing factor at each pH.

  • Select the pH that provides the best peak shape and adequate retention. For aromatic amines, acidic pH is often preferred to ensure the amine is protonated, which can lead to better peak shapes.

  • Organic Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient Optimization: Based on the initial screening runs, adjust the gradient slope and duration to achieve optimal resolution from any impurities and a reasonable run time. A shallower gradient around the elution point of the analyte can improve resolution.

  • Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

  • Column Temperature: A controlled column temperature (e.g., 30 °C) is recommended for reproducibility. Increasing the temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity.

Data Presentation

The following tables summarize hypothetical data from the method development experiments.

Table 2: Initial Screening of Chromatographic Conditions

ConditionColumnMobile Phase BRetention Time (min)Peak Asymmetry
1C18Acetonitrile8.21.5
2C18Methanol9.51.7
3C8Acetonitrile6.81.4

Table 3: Effect of Mobile Phase pH on Chromatographic Performance (C18 Column, Acetonitrile)

pHBufferRetention Time (min)Tailing FactorTheoretical Plates
3.00.1% Formic Acid8.51.28500
4.510 mM Ammonium Acetate9.81.86200
7.010 mM Phosphate11.22.54100

Final Recommended Method

Based on the hypothetical optimization data, the following method is proposed:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B in 10 minutes, then hold at 70% B for 2 minutes, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Conclusion

This application note provides a comprehensive and systematic protocol for the development of a robust RP-HPLC method for the analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. By following the outlined workflow, researchers can establish a reliable analytical method suitable for various applications in the pharmaceutical industry. The provided tables and diagrams serve as a clear guide for executing and documenting the method development process. Further method validation according to ICH guidelines is necessary to ensure its suitability for routine use.

References

reductive amination protocol using 2,2-Dimethylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Reductive Amination Protocol Using 2,2-Dimethylbenzo[d]dioxol-5-amine

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development, for its efficiency in forming carbon-nitrogen bonds.[1][2] This method transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[3][4] The process is widely utilized due to its high functional group tolerance, operational simplicity, and the ability to avoid overalkylation, a common issue with direct amine alkylation.[1][4]

This document provides a detailed protocol for the reductive amination of 2,2-Dimethylbenzo[d]dioxol-5-amine. This primary amine, featuring the prevalent benzodioxole moiety found in many pharmacologically active compounds, serves as a versatile building block for synthesizing a diverse range of secondary amines.[5][6] The resulting N-substituted derivatives are of significant interest for their potential applications in the development of novel therapeutic agents.[7]

Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxol-5-amine

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValueReference
CAS Number 6324-89-6[8][9][10]
Molecular Formula C₉H₁₁NO₂[8][9][10]
Molecular Weight 165.19 g/mol [8][9]
Appearance Solid (Typical for related compounds)
Boiling Point 269.3±29.0 °C at 760 mmHg[9]
Melting Point 170.5-172 °C[9]
Purity Typically >95%

General Reaction Scheme

The reductive amination process involves two main steps: the initial formation of an imine (or iminium ion) from the reaction between 2,2-Dimethylbenzo[d]dioxol-5-amine and a carbonyl compound, followed by the in-situ reduction of this intermediate to yield the final secondary amine product.[3][5]

Experimental Protocols

This section details a generalized yet comprehensive protocol for the reductive amination of 2,2-Dimethylbenzo[d]dioxol-5-amine with an aldehyde or ketone. The conditions can be adapted based on the specific substrate and desired scale.

Key Reagents and Reaction Conditions

The choice of reducing agent and solvent is critical for the reaction's success. Different reagents have varying reactivity and compatibility with other functional groups and solvents.[1][11]

Reagent/SolventRole & CharacteristicsCommon Conditions & CompatibilityReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reducing agent. Reduces iminium ions much faster than ketones or aldehydes.Often the preferred reagent. Used in solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF). Sensitive to water.[1][4][11]
Sodium Cyanoborohydride (NaBH₃CN) Selective reducing agent, stable in weakly acidic conditions.Effective at a pH of 6-7. Common solvent is Methanol (MeOH). Highly toxic.[1][11]
Sodium Borohydride (NaBH₄) Stronger reducing agent; can also reduce the starting carbonyl.Added after sufficient time for imine formation. Typically used in protic solvents like Methanol (MeOH) or Ethanol (EtOH).[5][11]
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) Anhydrous solvents.Provides a suitable medium for reactions using water-sensitive reagents like NaBH(OAc)₃.[5][11]
Methanol (MeOH) Protic solvent.Compatible with NaBH₃CN and NaBH₄. Can accelerate imine formation.[1][11]
Acetic Acid (AcOH) Optional catalyst.Can be used in small amounts to catalyze imine formation, especially with less reactive ketones.[1][5]
Detailed Step-by-Step Protocol

Materials:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, 1.2 - 1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add 2,2-Dimethylbenzo[d]dioxol-5-amine (1.0 eq).[5]

  • Solvent Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., DCM).[5]

  • Carbonyl Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. If an acid catalyst like acetic acid is required, it can be added at this stage (0.1-1.0 eq).[5]

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirred solution.[5] Adding the reductant in portions helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 6 to 24 hours.[12] Monitor the reaction's completion using TLC or HPLC.[12]

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.[12] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with the solvent (e.g., DCM or Ethyl Acetate) three times to ensure all product is recovered.[12]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5][12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine.[5][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination protocol.

ReductiveAminationWorkflow Reductive Amination Workflow for 2,2-Dimethylbenzo[d]dioxol-5-amine cluster_reactants Reactants Amine 2,2-Dimethylbenzo[d]dioxol-5-amine (1.0 eq) Setup 1. Dissolve in Anhydrous Solvent (DCM) Carbonyl Aldehyde or Ketone (1.0-1.2 eq) ImineFormation 2. Stir at RT (1-2h) (Imine Formation) Setup->ImineFormation Reduction 3. Add Reductant (e.g., NaBH(OAc)₃) Stir at RT (6-24h) ImineFormation->Reduction Workup 4. Quench (NaHCO₃) & Extract Reduction->Workup Purification 5. Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Final Product: N-Substituted Secondary Amine Purification->Product

Caption: Generalized workflow for the synthesis of secondary amines via reductive amination.

Applications and Future Research

The secondary amines synthesized from 2,2-Dimethylbenzo[d]dioxol-5-amine are valuable scaffolds in drug discovery. The benzodioxole ring system is a key structural motif in numerous natural products and pharmacologically active molecules.[5] Derivatives can be screened for a wide range of biological activities, including potential use as antidiabetic agents or in other therapeutic areas.[7] Future research can focus on building libraries of these novel amine derivatives for high-throughput screening and further exploring their structure-activity relationships to optimize lead compounds for drug development.

References

Application Notes and Protocols for 2,2-Dimethylbenzo[d]dioxol-5-amine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a versatile aromatic amine building block that holds significant potential in medicinal chemistry. The benzodioxole moiety is a common structural feature in numerous natural products and pharmacologically active compounds. Its unique electronic and conformational properties can influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable scaffold for the design of novel therapeutics. This document provides an overview of the potential applications of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors. While specific examples starting from this exact reagent are not extensively documented in publicly available literature, the following notes and protocols are based on established synthetic methodologies and the known biological activities of structurally related benzodioxole derivatives.

The primary amino group of 2,2-Dimethylbenzo[d]dioxol-5-amine serves as a key functional handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. These reactions allow for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application: Synthesis of Novel Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2,2-dimethylbenzo[d]dioxol-5-amine scaffold can be utilized as a starting point for the synthesis of novel kinase inhibitors. The following sections describe a representative synthetic route and biological evaluation of a hypothetical series of N-(2,2-dimethylbenzo[d]dioxol-5-yl)pyrimidine-4-carboxamide derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of N-(2,2-dimethylbenzo[d]dioxol-5-yl)pyrimidine-4-carboxamide derivatives, illustrating the potential for SAR exploration.

Compound IDR1R2EGFR IC50 (nM)HCT116 Proliferation IC50 (µM)
HYPO-001 HH15012.5
HYPO-002 ClH756.8
HYPO-003 HOMe12010.2
HYPO-004 ClOMe352.1

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-dimethylbenzo[d]dioxol-5-yl)-2-chloropyrimidine-4-carboxamide

This protocol describes the synthesis of a key intermediate for the generation of a library of kinase inhibitors.

Materials:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride

  • 2-Chloropyrimidine-4-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (1.0 eq).

  • Suspend the amine salt in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • In a separate flask, dissolve 2-chloropyrimidine-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR.

Materials:

  • Synthesized test compounds

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of EGFR kinase and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,2-Dimethylbenzo[d]dioxol-5-amine HCl B Amide Coupling A->B C Intermediate Amide B->C D Further Derivatization (e.g., Suzuki Coupling) C->D E Final Compounds D->E F In Vitro Kinase Assay (e.g., EGFR) E->F Screening G Cell-Based Proliferation Assay F->G H In Vivo Efficacy Studies G->H signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation Inhibitor Synthesized Inhibitor (e.g., HYPO-004) Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solutions. The following information addresses common issues and provides protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solution has developed a yellow or brownish tint. What is the cause and can I still use it?

A1: Discoloration of your solution is a common indicator of degradation, likely due to oxidation of the aromatic amine group, especially when exposed to air and light.[1] It is strongly recommended to use a fresh, high-purity batch of the reagent for sensitive applications to ensure reproducibility. If the discoloration is minor and your experiment is not for a highly sensitive quantitative analysis, you may consider purifying the solution, but this is not ideal.

Q2: I am observing unexpected side products in my reaction. Could this be related to the stability of the 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solution?

A2: Yes, the presence of degradation products in your solution can lead to the formation of undesired side products in your reaction.[1] Degradation can result in impurities that may be more or less reactive than the parent compound, leading to a complex reaction profile and reduced yield of your target molecule.

Q3: What are the primary degradation pathways for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in solution?

A3: Based on the structure of the molecule, two primary degradation pathways are of concern:

  • Oxidation of the amine group: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1] This can lead to the formation of colored impurities.

  • Hydrolysis of the dioxole ring: Under strongly acidic conditions, the benzodioxole ring may be susceptible to hydrolysis, leading to the formation of catechol derivatives.

Q4: How should I prepare and store my 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solutions to maximize stability?

A4: To ensure the stability of your solutions, adhere to the following best practices:

  • Use high-purity solvent: Use deaerated, high-purity solvent (e.g., water, ethanol, or DMSO) for solution preparation.

  • Inert atmosphere: Prepare the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Protection from light: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Controlled temperature: Store the solution at a low temperature, as recommended by the supplier (typically refrigerated at 2-8°C).

  • pH considerations: The hydrochloride salt is generally more stable in acidic to neutral pH. Avoid highly basic conditions, which can deprotonate the amine and potentially increase its susceptibility to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration Oxidation of the amine group due to exposure to air or light.[1]1. Prepare fresh solution using high-purity reagents and solvents under an inert atmosphere. 2. Store the solution protected from light and at a low temperature. 3. For critical applications, discard the discolored solution.
Low Reaction Yield Degradation of the starting material, leading to a lower effective concentration.1. Verify the purity of the solid 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride before preparing the solution. 2. Use a freshly prepared solution for your reaction. 3. Confirm the absence of significant degradation products in the solution using an appropriate analytical method (e.g., HPLC).
Inconsistent Results Between Batches Variability in the purity or degradation level of different solution batches.1. Implement a quality control check for each new batch of solution. 2. Run a small-scale test reaction to qualify a new batch before use in large-scale synthesis. 3. Standardize the solution preparation and storage protocol.
Formation of Multiple Unidentified Products Presence of reactive impurities from degradation.1. Analyze the impurity profile of your 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solution using a suitable analytical technique like HPLC-MS. 2. If significant impurities are detected, purify the starting material or use a fresh, high-purity batch.

Stability Profile

Stress Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowPotential for hydrolysis of the dioxole ring.
Basic (e.g., 0.1 M NaOH) LowIncreased susceptibility to oxidation of the free amine.
Oxidative (e.g., 3% H₂O₂) LowOxidation of the amine to nitroso, nitro, or polymeric species.
Thermal (e.g., 60°C) ModerateAcceleration of both hydrolysis and oxidation.
Photolytic (UV/Vis light) LowPhotodegradation, likely involving oxidation of the amine.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to assess the stability of a 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride solution.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Calibrated pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C). Neutralize the samples with an appropriate acid before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the vial at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a vial of the stock solution to light in a photostability chamber. Wrap a control vial in aluminum foil to protect it from light and place it alongside the exposed sample.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. A general-purpose C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[1]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Presentation:

    • Plot the percentage of the remaining 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride against time for each stress condition.

    • If possible, identify the major degradation products using HPLC-MS.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways A 2,2-Dimethylbenzo[d]dioxol-5-amine (in solution) B Oxidation (O2, light) A->B Exposure to air/light C Hydrolysis (Strong Acid) A->C Strongly acidic conditions D Oxidized Products (e.g., Nitroso, Nitro, Polymers) B->D E Hydrolyzed Product (Catechol derivative) C->E

Caption: Potential degradation pathways for 2,2-Dimethylbenzo[d]dioxol-5-amine in solution.

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing A Prepare Stock Solution of Compound B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Time Points B->C D Analyze by HPLC/HPLC-MS C->D E Evaluate Degradation Profile and Identify Degradants D->E

Caption: A general workflow for conducting a forced degradation study.

References

common impurities in 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, focusing on impurity identification and remediation.

Observed Issue Potential Cause Suggested Action(s)
Low yield of the final product Incomplete reaction during the reduction of the nitro group or formation of the acetal.- For Nitro Reduction: Increase reaction time, temperature (with caution), or the amount of reducing agent. Ensure the catalyst (if used) is active. - For Acetal Formation: Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Ensure the acid catalyst is active and used in the correct stoichiometric amount.
Product is off-color (e.g., brown, yellow) Presence of colored impurities such as nitroso, azo, or azoxy compounds from incomplete reduction of the nitro group. Oxidation of the amine product.- Purification: Recrystallize the final hydrochloride salt. Column chromatography of the free amine before salt formation can be effective. - Reaction Conditions: Ensure complete reduction by monitoring the reaction by TLC or HPLC. Work-up the reaction under an inert atmosphere to prevent oxidation.
Presence of an unexpected peak in NMR/LC-MS Incomplete reduction, side reactions, or impurities in starting materials.- Characterization: Isolate the impurity by preparative chromatography and characterize by NMR and MS to identify its structure. - Troubleshooting: Based on the impurity structure, adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize its formation.
Poor solubility of the hydrochloride salt Residual impurities affecting the crystal lattice. Incorrect stoichiometry of HCl.- Purification: Ensure the free amine is highly pure before forming the hydrochloride salt. - Salt Formation: Add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to a solution of the pure amine.
Broad melting point range of the final product Presence of impurities.Purify the product by recrystallization until a sharp melting point is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride?

A1: The most common impurities typically arise from the synthetic route employed. Two primary routes are generally considered:

  • Route 1: Reduction of 2,2-Dimethyl-5-nitrobenzo[d]dioxole:

    • Incomplete Reduction Intermediates: 2,2-Dimethyl-5-nitrosobenzo[d]dioxole and N-(2,2-dimethylbenzo[d]dioxol-5-yl)hydroxylamine.

    • Condensation Byproducts: 2,2'- (Azodi-p-phenylene)bis(2,2-dimethylbenzo[d]dioxole) (azo compound) and 2,2'-(Azoxydi-p-phenylene)bis(2,2-dimethylbenzo[d]dioxole) (azoxy compound).

    • Starting Material: Unreacted 2,2-Dimethyl-5-nitrobenzo[d]dioxole.

  • Route 2: Acetal formation from 3,4-Dihydroxyaniline and Acetone:

    • Incomplete Reaction: Unreacted 3,4-Dihydroxyaniline.

    • Hemiacetal Intermediate: The hemiacetal formed from the reaction of one molecule of 3,4-dihydroxyaniline with acetone.

    • Side-products from Acetone: Potential for self-condensation products of acetone under acidic conditions.

Q2: How can I minimize the formation of these impurities during synthesis?

A2: To minimize impurities, careful control of reaction conditions is crucial:

  • For Nitro Reduction:

    • Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting nitro compound is consumed.

    • Choice of Reagent: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is often cleaner than metal/acid reductions (e.g., Fe/HCl or Sn/HCl), which can sometimes lead to more colored byproducts.

    • Temperature Control: Maintain the recommended temperature for the chosen reduction method to avoid side reactions.

  • For Acetal Formation:

    • Water Removal: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.

    • Stoichiometry: Use a slight excess of acetone and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

Q3: What are the recommended analytical methods for detecting and quantifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the main product and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and residual solvents. The amine may require derivatization to improve its volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying the structure of any significant impurities.

  • Mass Spectrometry (MS): Provides molecular weight information for the main compound and any impurities, aiding in their identification.

Q4: What is a suitable method for the purification of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride?

A4: Purification is typically a multi-step process:

  • Work-up: After the reaction, the crude free amine should be isolated by extraction.

  • Column Chromatography: The crude free amine can be purified by silica gel column chromatography.

  • Recrystallization of the Free Amine: In some cases, the free amine can be purified by recrystallization from a suitable solvent.

  • Hydrochloride Salt Formation and Recrystallization: The purified free amine is then dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent). The resulting hydrochloride salt precipitates and can be further purified by recrystallization.

Synthesis and Impurity Formation Pathways

The following diagrams illustrate the likely synthetic pathways and the formation of common impurities.

Synthesis_Route_1 Start 2,2-Dimethyl-5-nitrobenzo[d]dioxole Intermediate1 2,2-Dimethyl-5-nitrosobenzo[d]dioxole Start->Intermediate1 Reduction Intermediate2 N-(2,2-dimethylbenzo[d]dioxol-5-yl)hydroxylamine Intermediate1->Intermediate2 Reduction Impurity2 Azoxy Compound Intermediate1->Impurity2 Condensation Product 2,2-Dimethylbenzo[d]dioxol-5-amine Intermediate2->Product Reduction Impurity1 Azo Compound Intermediate2->Impurity1 Condensation Intermediate2->Impurity2 Condensation

Caption: Synthetic pathway for 2,2-Dimethylbenzo[d]dioxol-5-amine via nitro reduction and potential impurity formation.

Synthesis_Route_2 Start1 3,4-Dihydroxyaniline Intermediate Hemiacetal Start1->Intermediate + Acetone, H+ Start2 Acetone Start2->Intermediate Product 2,2-Dimethylbenzo[d]dioxol-5-amine Intermediate->Product + Acetone, H+ - H2O

Technical Support Center: Troubleshooting Low Yield in 2,2-Dimethylbenzo[d]dioxol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylbenzo[d]dioxol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the synthesis of this compound, with a particular focus on troubleshooting and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,2-Dimethylbenzo[d]dioxol-5-amine and what are the critical steps affecting yield?

The most prevalent and well-documented method for synthesizing 2,2-Dimethylbenzo[d]dioxol-5-amine is a two-step process. The first step involves the nitration of 2,2-dimethylbenzo[d]dioxole to form 2,2-dimethyl-5-nitrobenzo[d]dioxole. The second, and often yield-critical step, is the reduction of the nitro group to the desired amine. Low yields are frequently attributed to incomplete reduction or the formation of side products during this stage.

Q2: I am experiencing a low yield in the reduction of 2,2-dimethyl-5-nitrobenzo[d]dioxole. What are the likely causes?

Low yields in this reduction step can stem from several factors:

  • Purity of Starting Material: Impurities in the 2,2-dimethyl-5-nitrobenzo[d]dioxole can interfere with the reduction reaction.

  • Choice of Reducing Agent: The effectiveness of the reducing agent is paramount. Common choices include catalytic hydrogenation (e.g., H₂/Pd-C), and metal/acid combinations (e.g., Fe/HCl or SnCl₂/HCl). The activity and choice of catalyst or metal are crucial.

  • Reaction Conditions: Suboptimal temperature, pressure (for hydrogenation), or reaction time can lead to incomplete conversion.

  • Side Reactions: The formation of intermediates such as nitroso and hydroxylamine species, or dimerization products like azo and azoxy compounds, can significantly reduce the yield of the desired amine.

  • Workup and Purification: Product loss during extraction and purification steps can also contribute to lower overall yields.

Q3: How can I improve the selectivity of the reduction and minimize side products?

To enhance the selectivity towards the formation of 2,2-Dimethylbenzo[d]dioxol-5-amine, consider the following:

  • Control of Reaction Temperature: Many reduction reactions are exothermic. Maintaining a controlled temperature can prevent the formation of undesired side products.

  • Appropriate Stoichiometry: Using a sufficient excess of the reducing agent can help drive the reaction to completion and reduce partially reduced intermediates.

  • Inert Atmosphere: For catalytic hydrogenations, ensuring an oxygen-free environment is critical to prevent catalyst poisoning and unwanted side reactions.

Q4: What are the best practices for purifying the final product, 2,2-Dimethylbenzo[d]dioxol-5-amine?

Purification is critical to obtaining a high-purity final product. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target amine from impurities. A mobile phase containing a small amount of a basic modifier, such as triethylamine, can help prevent peak tailing.

  • Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be effective for removing minor impurities and obtaining a highly crystalline product.

  • Acid-Base Extraction: This can be used as an initial purification step to separate the basic amine from any neutral or acidic impurities.

Troubleshooting Guides

Issue: Low Yield in the Reduction of 2,2-dimethyl-5-nitrobenzo[d]dioxole

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Potential CauseRecommended Solutions
Inactive Reducing Agent/Catalyst Catalytic Hydrogenation (H₂/Pd-C): Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Increase catalyst loading if necessary. Metal/Acid (Fe/HCl, SnCl₂/HCl): Use finely powdered, high-purity metal. Consider activating the metal surface (e.g., by washing with dilute acid) before the reaction.
Incomplete Reaction Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious of potential side reactions at elevated temperatures. Hydrogen Pressure (for hydrogenation): For stubborn reductions, increasing the hydrogen pressure may be beneficial.
Formation of Side Products Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired amine. Purity of Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from contaminants that could interfere with the reaction.
Product Loss During Workup Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either keep the amine in the organic phase (basic conditions) or extract it into the aqueous phase as a salt (acidic conditions) for purification. Use an adequate volume of extraction solvent. Purification: Optimize column chromatography conditions (e.g., solvent gradient, column packing) to minimize product loss. For crystallization, select a solvent system that provides good recovery.

Data Presentation

Comparison of Reduction Methods for 2,2-dimethyl-5-nitrobenzo[d]dioxole
Reduction MethodTypical Yield Range for Aromatic Nitro CompoundsAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C) 85-99%High yields, clean reaction, easy product isolation.Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric.
Iron/Hydrochloric Acid (Fe/HCl) 70-95%Inexpensive, readily available reagents, tolerant of many functional groups.Can require harsh acidic conditions, workup can be tedious due to iron salts.
Tin(II) Chloride/Hydrochloric Acid (SnCl₂/HCl) 75-95%Milder than Fe/HCl, effective for a wide range of substrates.Stoichiometric amounts of tin salts are produced, which can be toxic and require careful disposal.

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-5-nitrobenzo[d]dioxole (Starting Material)

This protocol is a general method for the nitration of an activated aromatic ring and should be optimized for the specific substrate.

Materials:

  • 2,2-dimethylbenzo[d]dioxole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 2,2-dimethylbenzo[d]dioxole in dichloromethane.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-5-nitrobenzo[d]dioxole.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 2,2-dimethyl-5-nitrobenzo[d]dioxole to 2,2-Dimethylbenzo[d]dioxol-5-amine using Fe/HCl

Materials:

  • 2,2-dimethyl-5-nitrobenzo[d]dioxole

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Hydroxide solution (e.g., 2M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of 2,2-dimethyl-5-nitrobenzo[d]dioxole in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2,2-Dimethylbenzo[d]dioxol-5-amine.

  • Purify the crude product by column chromatography or crystallization.

Mandatory Visualization

Synthesis_Workflow Synthesis and Troubleshooting Workflow for 2,2-Dimethylbenzo[d]dioxol-5-amine cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Low Yield Start 2,2-dimethylbenzo[d]dioxole Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 2,2-dimethyl-5-nitrobenzo[d]dioxole Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl) Intermediate->Reduction Product 2,2-Dimethylbenzo[d]dioxol-5-amine Reduction->Product Low_Yield Low Yield Observed Reduction->Low_Yield Potential Issue Purification Purification (Chromatography/Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Reduction Optimize Reduction Conditions Low_Yield->Optimize_Reduction Improve_Workup Improve Workup/ Purification Low_Yield->Improve_Workup Reagent_Activity Verify Reagent/ Catalyst Activity Optimize_Reduction->Reagent_Activity

Caption: Synthesis and troubleshooting workflow for 2,2-Dimethylbenzo[d]dioxol-5-amine.

Reduction_Pathway Reduction of Aromatic Nitro Group and Potential Side Reactions Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine [H] Amine Ar-NH2 (Desired Amine) Hydroxylamine->Amine [H] Azoxy Ar-N(O)=N-Ar (Azoxy Dimer) Azo Ar-N=N-Ar (Azo Dimer) Azoxy->Azo [H] Azo->Amine [H] NitrosoHydroxylamine NitrosoHydroxylamine NitrosoHydroxylamine->Azoxy Condensation

Caption: Pathway for nitro group reduction and potential side products.

References

Technical Support Center: 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when using 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride?

A1: The primary side reactions of concern are related to the two main structural components of the molecule: the aniline moiety and the 2,2-dimethyl-1,3-benzodioxole (isopropylidene ketal) ring.

  • Hydrolysis of the Dioxole Ring: The 2,2-dimethyl-1,3-benzodioxole group is a cyclic ketal, which is susceptible to acid-catalyzed hydrolysis. This reaction will cleave the ring to form 4-aminocatechol and acetone. Given that the compound is a hydrochloride salt, the inherent acidity can facilitate this degradation, especially in the presence of water and at elevated temperatures.

  • Oxidation of the Amine: Aromatic amines, including this compound, are prone to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air (oxygen), light, or certain reagents.

  • Reactions of the Free Amine: While the hydrochloride salt is stable, neutralization to the free amine makes it susceptible to common aniline side reactions. These include N-alkylation, N-acylation, and electrophilic aromatic substitution. In these cases, over-alkylation or di-acylation can occur.

Q2: My reaction solution is developing a dark color. What is the likely cause and how can I prevent it?

A2: The development of a dark color is typically indicative of oxidation of the aniline functional group. Amines, especially aromatic amines, can be sensitive to air and light, leading to the formation of colored degradation products.

Troubleshooting:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Fresh Reagents: Use freshly opened or purified reagents, as impurities can sometimes catalyze oxidation.

  • Degassed Solvents: Using degassed solvents can help to remove dissolved oxygen.

Q3: I am observing an unexpected byproduct with a lower molecular weight in my mass spectrometry analysis. What could it be?

A3: A common lower molecular weight byproduct is likely 4-aminocatechol, resulting from the hydrolysis of the 2,2-dimethyl-1,3-benzodioxole ring.

Troubleshooting:

  • Control pH: If possible, run your reaction under neutral or basic conditions to minimize acid-catalyzed hydrolysis. If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the availability of water for hydrolysis.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as hydrolysis is often accelerated by heat.

  • Monitor Reaction Time: Extended reaction times can increase the extent of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.

Q4: During a reaction to modify the amine, I am getting multiple products. How can I improve the selectivity?

A4: Formation of multiple products when reacting the amine suggests issues with reaction control, such as over-alkylation or side reactions on the aromatic ring. This is more relevant when the free amine is used.

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. For example, in an alkylation reaction, use a controlled amount of the alkylating agent to reduce the formation of the tertiary amine.

  • Protecting Groups: If you are targeting reactions on the aromatic ring, consider protecting the amine group first (e.g., as an amide) to prevent its interference and direct the substitution.

  • Reaction Conditions: Adjusting the temperature, solvent, and base can influence the selectivity of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Coupling Reactions
Potential Cause Troubleshooting Steps
Impure Starting Material 1. Verify the purity of your 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride using techniques like HPLC or NMR. 2. Purify the starting material by recrystallization if necessary. 3. Use a fresh, high-purity batch of the reagent.
Hydrolysis of the Dioxole Ring 1. Ensure your reaction is performed under strictly anhydrous conditions. 2. If compatible with your reaction, use a non-acidic coupling protocol. 3. Minimize reaction time and temperature.
Oxidation of the Amine 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents.
Issue 2: Inconsistent Reaction Outcomes Between Batches
Potential Cause Troubleshooting Steps
Variability in Purity 1. Establish a quality control protocol for incoming batches of the reagent. 2. Qualify new batches by running a small-scale test reaction before use in large-scale synthesis.
Degradation Upon Storage 1. Store 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in a cool, dark, and dry place under an inert atmosphere. 2. If the material is discolored, it is advisable to purify it or use a fresh bottle.

Quantitative Data Summary

Currently, there is limited quantitative data in the public domain specifically for the side reactions of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. The following table provides a qualitative summary of potential impurities.

Impurity Type Potential Byproduct Origin Analytical Detection
Synthesis-Related Unreacted Starting Materials (e.g., the corresponding nitro compound)Incomplete reaction during synthesis.HPLC, GC-MS, NMR
Synthesis-Related Over-Alkylated Products (if the amine is modified)Lack of reaction selectivity.HPLC, LC-MS, NMR
Degradation 4-AminocatecholAcid-catalyzed hydrolysis of the dioxole ring.LC-MS, NMR
Degradation Oxidized Aniline DerivativesExposure to air, light, or oxidizing agents.HPLC (often seen as colored impurities)

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amine, which should be performed on the free base form.

  • Deprotonation: Dissolve 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine, 1.1 eq) and stir for 15 minutes at room temperature.

  • Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring for Dioxole Ring Hydrolysis

This protocol can be used to assess the stability of the compound under your reaction conditions.

  • Sample Preparation: Prepare a solution of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in the solvent system to be used for your reaction.

  • Stress Conditions: Subject aliquots of the solution to the planned reaction conditions (e.g., temperature, pH) for the intended duration of the experiment.

  • Analysis: At various time points, analyze the aliquots by LC-MS. Look for the appearance of a peak corresponding to the mass of 4-aminocatechol.

  • Quantification: If hydrolysis is observed, the extent of degradation can be quantified by comparing the peak areas of the starting material and the hydrolysis product.

Visualizations

Side_Reactions main_compound 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride free_amine Free Amine main_compound->free_amine Base hydrolysis_product 4-Aminocatechol + Acetone main_compound->hydrolysis_product H₂O, Acid/Heat oxidation_products Oxidized Impurities (Colored) free_amine->oxidation_products [O] (Air, Light) acylation_product N-Acyl Product free_amine->acylation_product Acylating Agent over_acylation_product Di-Acyl Product acylation_product->over_acylation_product Excess Acylating Agent

Caption: Potential side reaction pathways for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_purity 1. Check Starting Material Purity (HPLC, NMR) start->check_purity is_pure Purity OK? check_purity->is_pure check_conditions 2. Analyze Reaction Conditions conditions_analysis Consider: - Anhydrous Conditions? - Inert Atmosphere? - Temperature Too High? - pH suitable? check_conditions->conditions_analysis optimize 3. Optimize Conditions (Lower Temp, Inert Gas, Control pH) check_conditions->optimize is_pure->check_conditions Yes purify Purify Starting Material is_pure->purify No purify->start

Caption: A logical workflow for troubleshooting common issues in reactions.

improving selectivity in reactions with 2,2-Dimethylbenzo[d]dioxol-5-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with 2,2-Dimethylbenzo[d]dioxol-5-amine HCl.

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions

Potential Cause Recommended Solution
Incomplete neutralization of the HCl salt The starting material is an HCl salt; the amine must be liberated to act as a nucleophile. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to neutralize the HCl before adding the acylating or alkylating agent. For sensitive reactions, consider a pre-neutralization and extraction of the free amine.
Reduced nucleophilicity of the amine The electron-donating nature of the dioxole ring is somewhat offset by the steric hindrance from the gem-dimethyl group. For sterically hindered acylating or alkylating agents, consider using a more reactive electrophile or a catalyst to enhance the reaction rate.
Poor solvent choice Ensure all reagents are fully soluble in the chosen solvent. For typical SN2 alkylations, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not excessively solvate the amine nucleophile, keeping it reactive.[1] Protic solvents like methanol or water can hydrogen-bond with the amine, reducing its nucleophilicity.[1]
Side reactions with the solvent At elevated temperatures, solvents like DMF can decompose or react with reagents, leading to byproducts and reduced yields.[1] If heating is required, consider more stable solvents such as dioxane or acetonitrile.[1]

Issue 2: Poor Selectivity (Di-acylation/alkylation or Ring Reaction)

Potential Cause Recommended Solution
Over-alkylation to form quaternary ammonium salt The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation.[1] To improve selectivity for mono-alkylation, use a 1:1 stoichiometry of the amine to the alkylating agent, add the alkylating agent slowly, and keep the reaction temperature low. Running the reaction at a higher dilution can also favor mono-alkylation.[1]
Electrophilic aromatic substitution on the ring The benzodioxole ring is electron-rich and susceptible to electrophilic attack, especially under acidic conditions. When using reactive electrophiles, the reaction may occur on the aromatic ring instead of the amine. To prevent this, protect the amine functionality before attempting ring functionalization.[2]
Lack of regioselectivity in ring functionalization For reactions like halogenation or nitration, it can be difficult to control the substitution to a single position on the aromatic ring.[2] Protecting the amine as an amide can modulate the directing effect and improve regioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: Do I need to use the free base form of 2,2-Dimethylbenzo[d]dioxol-5-amine for my reaction?

A1: Yes, for most reactions where the amine acts as a nucleophile (e.g., acylation, alkylation, reductive amination), you must first neutralize the hydrochloride salt to generate the free amine. This is typically achieved by adding at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.

Q2: How can I improve selectivity for mono-alkylation and avoid the formation of the tertiary amine?

A2: Over-alkylation is a common issue.[1] To favor mono-alkylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your amine to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.

  • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Solvent Choice: Using specific solvent-base combinations, such as cesium carbonate in anhydrous DMSO or DMF, has been shown to promote selective mono-N-alkylation.[1]

Q3: I want to functionalize the aromatic ring. What is the best position for electrophilic substitution?

A3: The primary amine is a strong activating group and an ortho-, para-director.[2] Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amine group. To control this and avoid side reactions on the amine itself, it is highly recommended to protect the amino group before proceeding with electrophilic aromatic substitution.

Q4: What are the best protecting groups for the amine in 2,2-Dimethylbenzo[d]dioxol-5-amine?

A4: The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): This is a common choice as it is stable under basic and reductive conditions but is easily removed with acid (e.g., TFA).[3] This makes it suitable for reactions involving organometallics or basic conditions.

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable under acidic conditions but readily removed by secondary amines like piperidine.[3]

  • Amide Formation: Acylating the amine to form an amide can also serve as protection. This is particularly useful for modulating the directing effect in electrophilic aromatic substitution.[2]

Q5: How can I achieve selective ortho-lithiation?

A5: While the amine itself can direct ortho-lithiation, it is often more effective to use a directed metalation group (DMG). By first converting the amine to a suitable DMG, you can achieve highly regioselective deprotonation at the position ortho to the DMG using a strong base like n-BuLi or t-BuLi, often in the presence of an additive like TMEDA.[4] Suitable DMGs derived from an amine include amides and carbamates.

Data Summary Tables

Table 1: Common Protecting Groups for Aromatic Amines

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)[3]Basic hydrolysis, Catalytic reduction[3]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)[3]Acidic and basic conditions
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuSecondary amines (e.g., piperidine)[3]Acidic conditions[3]
2,2,2-TrichloroethoxycarbonylTrocTroc-ClZinc powder, Electrolysis[3]Acidic and basic conditions
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-ClFluoride ion sources (e.g., TBAF)[3]Acidic and basic conditions

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of 2,2-Dimethylbenzo[d]dioxol-5-amine

  • Neutralization: Suspend 2,2-Dimethylbenzo[d]dioxol-5-amine HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective ortho-Bromination of N-Boc-2,2-Dimethylbenzo[d]dioxol-5-amine

  • Setup: Dissolve N-Boc protected 2,2-Dimethylbenzo[d]dioxol-5-amine (1.0 eq) in a suitable solvent like THF or DCM in a flask protected from light.

  • Cooling: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Lithiation: Add sec-Butyllithium (s-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Electrophile Addition: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Visualizations

experimental_workflow General Workflow for Improving Reaction Selectivity cluster_start Starting Material cluster_reaction_prep Reaction Preparation cluster_pathways Selective Reaction Pathways cluster_products Products start 2,2-Dimethylbenzo[d]dioxol-5-amine HCl neutralize Neutralize with Base (e.g., TEA, DIPEA) start->neutralize free_amine Free Amine neutralize->free_amine protect Protect Amine (e.g., with Boc) free_amine->protect Protection Strategy acylate N-Acylation / N-Alkylation free_amine->acylate Direct Functionalization protected_intermediate Protected Intermediate protect->protected_intermediate final_product1 N-Functionalized Product acylate->final_product1 ortho_lithiation Directed ortho-Lithiation protected_intermediate->ortho_lithiation Ring Functionalization final_product2 Ring-Functionalized Product ortho_lithiation->final_product2

Caption: General workflow for selective reactions.

signaling_pathway Directed ortho-Metalation (DoM) Pathway cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_deprotonation Deprotonation cluster_trapping Electrophilic Trap reactant N-Protected Amine (e.g., N-Boc) complex Lewis Acid-Base Complex (Li coordinated to DMG) reactant->complex base Strong Base (e.g., n-BuLi) base->complex deprotonation Selective ortho-Proton Abstraction complex->deprotonation Proximity Effect lithiated Lithiated Intermediate deprotonation->lithiated product ortho-Substituted Product lithiated->product electrophile Electrophile (E+) electrophile->product Trapping

References

solvent effects on 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is not proceeding. What is the likely cause?

A1: A primary reason for lack of reactivity is that the starting material is an amine hydrochloride salt. In this form, the amine is protonated (R-NH3+), making it non-nucleophilic. To participate in reactions like N-acylation or N-alkylation, the free amine (R-NH2) must be generated in situ. This requires the addition of a base to deprotonate the ammonium salt.

Q2: How do I choose an appropriate base and solvent for the deprotonation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride?

A2: The choice of base and solvent is critical and interdependent. The base should be strong enough to deprotonate the anilinium ion (pKa ~4-5) but compatible with your reactants and solvent.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH, KOH) are often used. These are typically employed with polar solvents where they have some solubility, or in biphasic systems.

  • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.[1]

  • Solvent Choice: The solvent must dissolve the free amine and other reactants. The solubility of the hydrochloride salt itself may be limited in many organic solvents. A preliminary solubility test is recommended.

Q3: I am attempting an N-alkylation and observing low yields and/or the formation of multiple products. How can solvent choice help?

A3: Low yields in N-alkylation can be due to several factors influenced by the solvent. Over-alkylation to form secondary or even quaternary ammonium salts is a common side reaction, as the alkylated product can be more nucleophilic than the starting amine.

  • Solvent Polarity: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions like N-alkylation. These solvents solvate the counter-ion of the base but do not strongly hydrogen-bond with the amine nucleophile, leaving it more reactive.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes favor mono-alkylation by decreasing the probability of the product reacting further.

  • Protic Solvents: Protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the desired reaction.

Q4: What are the best practices for an N-acylation reaction with this compound?

A4: For N-acylation with an acyl chloride, a base is required to neutralize the HCl generated during the reaction. Without a base, the HCl will protonate the starting amine, shutting down the reaction.

  • Schotten-Baumann Conditions: This involves using an aqueous base (like NaOH) with the amine dissolved in an immiscible organic solvent. The acylation occurs at the interface.

  • Anhydrous Organic Solvents: A common approach is to use a solvent like DCM, THF, or dioxane with a tertiary amine base such as triethylamine or pyridine.[1] In some cases, catalyst- and solvent-free conditions with acetic anhydride have been reported for N-acylation of anilines, which could be an environmentally friendly alternative.[2]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation
Potential Cause Troubleshooting Step Solvent/Reagent Consideration
Incomplete DeprotonationUse a stronger or more soluble base.Switch from K₂CO₃ to Cs₂CO₃, which is more soluble in many organic solvents.
Low ReactivityIncrease reaction temperature.Choose a higher-boiling polar aprotic solvent like DMF or DMSO.
Poor Solubility of ReactantsPerform a solubility test for the free amine and alkylating agent in various solvents.Consider a solvent mixture or a different solvent class.
Reduced NucleophilicityAvoid protic solvents that can hydrogen-bond with the amine.Replace methanol or ethanol with acetonitrile or THF.
Issue 2: Over-alkylation (Di-alkylation) Product Observed
Potential Cause Troubleshooting Step Solvent/Reagent Consideration
High Reactivity of Mono-alkylated ProductUse a large excess of the starting amine relative to the alkylating agent.Ensure the solvent can accommodate the higher concentration of the amine.
High Reaction ConcentrationDecrease the concentration of the reactants.Dilute the reaction mixture with more of the chosen solvent.
High Reaction TemperatureLower the reaction temperature.Select a solvent that allows for effective reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Deprotonation and Extraction of the Free Amine
  • Dissolution: Dissolve 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 1M aqueous solution of a strong base (e.g., NaOH) with stirring until the pH is >10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: N-Acylation using an Acyl Chloride (Adapted from similar structures)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Dimethylbenzo[d]dioxol-5-amine (1.0 eq) (prepared as in Protocol 1).

  • Solvent and Base Addition: Add an anhydrous solvent such as dioxane or dichloromethane. Add a non-nucleophilic base like triethylamine (2.0 eq).[1]

  • Reaction Initiation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Visualizations

Deprotonation_Workflow start Start: 2,2-Dimethylbenzo[d]dioxol-5-amine HCl dissolve Dissolve in Water start->dissolve add_base Add aq. Base (e.g., 1M NaOH) to pH > 10 dissolve->add_base extract Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: Free Amine concentrate->product Troubleshooting_Low_Yield cluster_solutions Troubleshooting Steps issue Low Reaction Yield Is the amine hydrochloride being used directly? deprotonate No -> Deprotonate First (Add Base) issue->deprotonate Yes solubility Check Solubility of Free Amine issue->solubility No temp Increase Temperature solubility->temp solvent Switch to Polar Aprotic Solvent (e.g., ACN, DMF) temp->solvent

References

Technical Support Center: 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride?

A1: Based on its chemical structure, which includes an aromatic amine and a dimethyl-substituted dioxole ring, the most probable degradation pathways involve oxidation and hydrolysis. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1] The dioxole ring may undergo hydrolysis under acidic conditions, leading to ring-opening. Photodegradation is also a possibility for this light-sensitive molecule.

Q2: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?

A2: Unexpected peaks in an HPLC chromatogram of a stability sample of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride can arise from several sources:

  • Degradation Products: The compound may have degraded under the storage or stress conditions. Common degradation mechanisms include hydrolysis, oxidation, and photolysis.[2]

  • Impurities from Synthesis: The unexpected peaks could be impurities from the manufacturing process, such as unreacted starting materials or byproducts.[1]

  • Interaction with Excipients: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may have interacted with excipients.

  • Contamination: The sample or the mobile phase could be contaminated.

Q3: My sample of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride has changed color. Is it still usable?

A3: A change in color, particularly darkening, often indicates degradation, likely due to oxidation.[1] It is highly recommended to re-analyze the sample for purity and the presence of degradation products before use. For critical experiments, it is advisable to use a fresh, un-degraded lot of the compound.

Q4: What are the recommended storage conditions for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride to minimize degradation?

A4: To minimize degradation, 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] This helps to prevent photo-degradation, hydrolysis, and oxidation.

Troubleshooting Guides

Issue: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Steps
Variability in Stress Conditions 1. Ensure that stress conditions (temperature, pH, light exposure, oxidant concentration) are precisely controlled and monitored for each experiment. 2. Use calibrated equipment (ovens, pH meters, light chambers).
Sample Preparation Inconsistency 1. Follow a standardized protocol for sample preparation. 2. Ensure complete dissolution of the compound. 3. Use fresh, high-purity solvents and reagents.
Analytical Method Not Stability-Indicating 1. Verify that your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.[4] 2. Perform forced degradation studies and spike the parent compound with the resulting degradation products to confirm peak separation.[5]
Issue: Rapid Degradation Observed Under Mild Conditions
Potential Cause Troubleshooting Steps
Presence of Catalytic Impurities 1. Analyze the starting material for trace metals or other impurities that could be catalyzing degradation. 2. Purify the compound if necessary.
Incorrect pH of the Sample Solution 1. Accurately measure and adjust the pH of the sample solution. 2. Use appropriate buffer systems to maintain a stable pH.
Photosensitivity 1. Conduct all experiments with light-sensitive compounds under amber or light-protected conditions.[6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting a forced degradation study on 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride to identify potential degradation products and establish a stability-indicating analytical method.[4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.[8]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.[8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.[6]

  • Thermal Degradation:

    • Store the solid compound at 70°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., in accordance with ICH Q1B guidelines).[6]

    • Dissolve in the mobile phase for analysis.

3. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 280 nm).

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Identify and characterize the major degradation products using LC-MS.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h 15.22Hydrolysis Product 1 (HP1)
0.1 N NaOH, 60°C, 24h 8.51Base Degradation Product 1 (BDP1)
3% H₂O₂, RT, 24h 25.83Oxidation Product 1 (OP1), Oxidation Product 2 (OP2)
Thermal, 70°C, 48h 5.11Thermal Degradation Product 1 (TDP1)
Photolytic (UV/Vis) 12.32Photolytic Product 1 (PP1)

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (70°C, Solid) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Peaks data Quantify Degradation lcms->data pathway Propose Degradation Pathway data->pathway

Caption: Workflow for a forced degradation study.

G Hypothetical Degradation Pathway cluster_products Degradation Products parent 2,2-Dimethylbenzo[d]dioxol- 5-amine hydrochloride hydrolysis Ring-Opened Product (Catechol derivative) parent->hydrolysis Acidic Conditions oxidation N-Oxide or Quinone-imine parent->oxidation Oxidizing Agent (H₂O₂) photolysis Dimerized or Polymerized Products parent->photolysis UV/Visible Light

Caption: Hypothetical degradation pathways.

G Troubleshooting Guide for Unexpected HPLC Peaks start Unexpected Peak in HPLC? is_in_blank Is the peak present in the blank? start->is_in_blank is_in_control Is the peak present in the unstressed control? is_in_blank->is_in_control No action_contamination Check for solvent/system contamination. is_in_blank->action_contamination Yes is_major Is it a major peak (>1%)? is_in_control->is_major No action_impurity Likely a synthesis impurity. Characterize if necessary. is_in_control->action_impurity Yes action_degradation Likely a degradation product. Proceed with characterization. is_major->action_degradation Yes action_minor Monitor, but may not require full characterization. is_major->action_minor No

Caption: Troubleshooting unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of Aromatic Amines in the Benzodioxole Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, a compound of interest in various research domains. Due to the limited availability of public spectral data for this specific molecule, this guide leverages experimental data from the closely related analogue, 3,4-(Methylenedioxy)aniline, to predict and interpret the spectral features of 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt. This comparative approach allows for a robust understanding of the key structural-spectral correlations within this class of compounds.

Introduction to ¹H NMR Spectroscopy of Benzodioxole Amines

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of substituted benzodioxoles, ¹H NMR provides critical information regarding the substitution pattern on the aromatic ring and the nature of the substituents. For amines, the conversion to their hydrochloride salts induces significant changes in the ¹H NMR spectrum, primarily due to the protonation of the nitrogen atom. This protonation alters the electronic environment of the molecule, leading to characteristic downfield shifts of nearby protons, particularly those on the aromatic ring.

Predicted ¹H NMR Spectral Data and Comparison

The following table summarizes the experimental ¹H NMR data for 3,4-(Methylenedioxy)aniline and provides a predicted interpretation for 2,2-Dimethylbenzo[d]dioxol-5-amine and its hydrochloride salt. The predictions are based on established substituent effects and the known impact of amine protonation on aromatic proton chemical shifts.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
3,4-(Methylenedioxy)aniline H-26.595dJ = 0.41H
H-56.265ddJ = 8.1, 2.31H
H-66.109dJ = 8.11H
-OCH₂O-5.831s-2H
-NH₂~3.5 (broad)s-2H
2,2-Dimethylbenzo[d]dioxol-5-amine (Predicted) H-4~6.5dJ ≈ 2.01H
H-6~6.6dJ ≈ 8.01H
H-7~6.4ddJ ≈ 8.0, 2.01H
-C(CH₃)₂~1.6s-6H
-NH₂~3.5 (broad)s-2H
2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride (Predicted) H-4~7.0-7.2dJ ≈ 2.01H
H-6~7.1-7.3dJ ≈ 8.01H
H-7~6.9-7.1ddJ ≈ 8.0, 2.01H
-C(CH₃)₂~1.7s-6H
-NH₃⁺~7.5-8.5 (broad)s-3H

Note: The chemical shifts for the amine and ammonium protons (-NH₂ and -NH₃⁺) are highly dependent on solvent and concentration and are therefore presented as approximate ranges.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure optimal resolution and lineshape.

  • A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Key acquisition parameters to be set include:

    • Spectral width: sufficient to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of scans: typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): a delay of 1-2 seconds is usually adequate.

  • The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a phase correction to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for all relevant signals.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

Caption: Molecular structure of 2,2-Dimethylbenzo[d]dioxol-5-amine.

G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq Insert sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Generate FID integ Integration of Signals proc->integ Generate Spectrum anal Analysis of Chemical Shifts, Multiplicities, and Coupling Constants integ->anal struc Structure Elucidation / Verification anal->struc

Caption: General workflow for ¹H NMR spectrum acquisition and analysis.

Mass Spectrometry Analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures and confirming identities. This guide provides a comparative analysis of the expected mass spectrometric behavior of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl and contrasts it with structurally related compounds to support research and development activities. Due to a lack of publicly available experimental data for 2,2-Dimethylbenzo[d]dioxol-5-amine HCl, this guide presents a predicted fragmentation pattern and a hypothetical comparison based on established principles of mass spectrometry and data from analogous structures.

Predicted Mass Spectrometry Data and Comparison

The analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine HCl is anticipated to yield characteristic fragmentation patterns under standard mass spectrometry conditions, such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Table 1: Predicted vs. Known Mass Spectrometry Data for 2,2-Dimethylbenzo[d]dioxol-5-amine and Analogs

Feature2,2-Dimethylbenzo[d]dioxol-5-amine (Predicted)3,4-Methylenedioxyamphetamine (MDA) (Known)[1][2][3]2-Aminoindane (Known)[4][5]
Molecular Weight 165.2 g/mol (free base)179.2 g/mol 133.2 g/mol
Ionization Mode GC-MS (EI), LC-MS/MS (ESI)GC-MS (EI), LC-MS/MS (ESI)GC-MS (EI)
Predicted Molecular Ion (M+) m/z 165m/z 179m/z 133
Predicted Base Peak m/z 150m/z 136, 135m/z 116
Predicted Key Fragment Ions (m/z) 150, 135, 122, 107, 77163, 136, 135, 105, 77133, 117, 116, 115, 91, 77
Predicted Fragmentation Pathway Loss of a methyl group (-15 Da) to form the base peak. Subsequent loss of another methyl or rearrangement. Cleavage of the dioxole ring.Alpha-cleavage leading to the formation of the tropylium-like ion.Strong molecular ion with fragmentation including indane and indene ions.

Experimental Protocols

While specific validated protocols for 2,2-Dimethylbenzo[d]dioxol-5-amine HCl are not available, the following methodologies, based on the analysis of similar primary aromatic amines and benzodioxole derivatives, are proposed.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Sample Preparation : Dissolve the HCl salt in a suitable solvent like methanol and neutralize with a base (e.g., sodium bicarbonate) to yield the free amine. Extract the free amine into an organic solvent (e.g., ethyl acetate).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Scan Mode : Full scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation : Dissolve the HCl salt in the initial mobile phase solvent.

  • LC Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.4 mL/min.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Product ion scan of the protonated molecule [M+H]+.

    • Collision Energy : Optimized for the specific instrument and compound to induce fragmentation.

Visualizations

To aid in the understanding of the analytical process and the predicted molecular behavior, the following diagrams are provided.

G cluster_workflow Mass Spectrometry Experimental Workflow SamplePrep Sample Preparation (Dissolution, Neutralization, Extraction) Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Spectrum Interpretation) Detection->DataAnalysis

Caption: General workflow for mass spectrometry analysis.

G cluster_fragmentation Predicted Fragmentation Pathway of 2,2-Dimethylbenzo[d]dioxol-5-amine Parent [M]+. m/z 165 Frag1 [M-CH3]+ m/z 150 (Base Peak) Parent->Frag1 - CH3• Frag2 [M-2CH3]+. m/z 135 Frag1->Frag2 - CH3• Frag3 Further Fragmentation Frag2->Frag3

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 2,2-Dimethylbenzo[d]dioxol-5-amine and its structural analogues has been compiled, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed examination of the electronic and steric effects influencing the reactivity of these compounds in key organic reactions, supported by available experimental data and detailed protocols.

The study focuses on the impact of the 2,2-dimethyl substitution on the benzodioxole ring system compared to its unsubstituted counterpart, 3,4-(methylenedioxy)aniline, in electrophilic aromatic substitution reactions. The amino group, a potent activating ortho-, para-director, significantly influences the reactivity of the aromatic ring in these compounds. However, the introduction of the gem-dimethyl group introduces subtle yet important electronic and steric differences.

Executive Summary of Reactivity Comparison

The reactivity of aniline and its derivatives is fundamentally governed by the electron-donating capacity of the amino group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the case of 2,2-Dimethylbenzo[d]dioxol-5-amine and its analogues, the dioxole ring also plays a crucial role in modulating this reactivity.

CompoundKey Structural FeatureExpected Impact on Reactivity
2,2-Dimethylbenzo[d]dioxol-5-amine Gem-dimethyl group on the dioxole ringThe two methyl groups are electron-donating through an inductive effect, which is expected to slightly increase the electron density of the aromatic ring, potentially leading to enhanced reactivity compared to the unsubstituted analogue.
3,4-(Methylenedioxy)aniline Unsubstituted methylenedioxy groupServes as the baseline for comparison. The lone pairs on the oxygen atoms of the dioxole ring contribute to the activation of the aromatic ring through resonance.
Aniline Basic aromatic amineProvides a general reference for the reactivity of the aminophenyl moiety. It is highly reactive in electrophilic aromatic substitution, often leading to polysubstitution.[1]

Experimental Protocols and Observations

Acylation of Aromatic Amines

Acylation is a fundamental reaction used to introduce an acyl group into an aromatic ring, often employing an acid chloride or anhydride with a Lewis acid catalyst. For highly activated systems like anilines, the reaction can often proceed under milder conditions. The acylation of the amino group itself is a competing and often predominant reaction.

Experimental Protocol: N-Acetylation of an Aromatic Amine

  • Dissolution: Dissolve the aromatic amine (1 equivalent) in a suitable solvent, such as dichloromethane or acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-acetylated product.

It is important to note that Friedel-Crafts acylation on the aromatic ring of anilines is often problematic due to the formation of a complex between the amino group and the Lewis acid catalyst, which deactivates the ring.

Bromination of Aromatic Amines

The high reactivity of anilines towards electrophilic bromination often leads to the formation of polybrominated products.[1] To achieve selective monobromination, protection of the amino group as an acetanilide is a common strategy. This moderates the activating effect of the amino group and provides steric hindrance to direct substitution to the para position.

Experimental Protocol: Controlled Bromination of an Aniline Derivative

  • Protection: Convert the aniline derivative to its corresponding acetanilide by reacting it with acetic anhydride.

  • Bromination: Dissolve the acetanilide in a suitable solvent like acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water to precipitate the brominated acetanilide.

  • Deprotection: Hydrolyze the acetanilide using acidic or basic conditions to yield the monobrominated aniline.

Visualizing Reaction Pathways

To illustrate the logical flow of a typical electrophilic aromatic substitution on these compounds, the following diagram outlines the key steps.

Electrophilic_Aromatic_Substitution General Workflow for Electrophilic Aromatic Substitution cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aromatic_Amine 2,2-Dimethylbenzo[d]dioxol-5-amine or Analogue Protection Protection of Amino Group (e.g., Acetylation) Aromatic_Amine->Protection Optional, for control Electrophilic_Attack Electrophilic Attack (e.g., Bromination) Aromatic_Amine->Electrophilic_Attack Direct Reaction (potential for polysubstitution) Protection->Electrophilic_Attack Deprotection Deprotection of Amino Group Electrophilic_Attack->Deprotection Final_Product Substituted Aromatic Amine Deprotection->Final_Product

Caption: Workflow for electrophilic aromatic substitution on aniline derivatives.

Comparative Reactivity Pathway

The following diagram illustrates the factors influencing the comparative reactivity of 2,2-Dimethylbenzo[d]dioxol-5-amine and its unsubstituted analogue.

Reactivity_Comparison Factors Influencing Reactivity cluster_compounds Compounds cluster_factors Influencing Factors cluster_outcome Reactivity Outcome Compound_A 2,2-Dimethylbenzo[d]dioxol-5-amine Electronic_Effects Electronic Effects Compound_A->Electronic_Effects +I effect of methyl groups Steric_Effects Steric Effects Compound_A->Steric_Effects Potential steric hindrance at ortho positions Compound_B 3,4-(Methylenedioxy)aniline Compound_B->Electronic_Effects Resonance from dioxole oxygens Reactivity Overall Reactivity in Electrophilic Aromatic Substitution Electronic_Effects->Reactivity Increases reactivity Steric_Effects->Reactivity May decrease reactivity at certain positions

Caption: Factors influencing the comparative reactivity of the benzodioxole amines.

Conclusion

While a definitive quantitative ranking of the reactivity of 2,2-Dimethylbenzo[d]dioxol-5-amine versus its analogues awaits direct comparative studies, a qualitative assessment based on fundamental electronic principles can be made. The electron-donating nature of the gem-dimethyl group in 2,2-Dimethylbenzo[d]dioxol-5-amine is expected to render the aromatic ring slightly more electron-rich, and therefore potentially more reactive towards electrophiles, than 3,4-(methylenedioxy)aniline. However, steric hindrance from the dimethyl group could play a role in directing the regioselectivity of certain reactions. Further experimental investigation, particularly kinetic studies and the determination of pKa values, is necessary to provide a conclusive quantitative comparison. This guide serves as a foundational resource for researchers embarking on synthetic routes involving these valuable chemical entities.

References

Comparative Analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylbenzo[d]dioxol-5-amine scaffold has emerged as a promising framework in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their potential as anticancer and enzyme inhibitory agents. By examining the impact of various substitutions on biological activity, this document aims to inform the rational design of more potent and selective compounds.

Unveiling Anticancer Potential: Cytotoxicity of Benzodioxole Derivatives

Recent studies have explored the anticancer properties of various benzodioxole derivatives. While a comprehensive SAR study on a series of 2,2-dimethylbenzo[d]dioxol-5-amine derivatives is not extensively documented in a single publication, analysis of related benzodioxole compounds provides valuable insights into the structural features influencing cytotoxicity.

A notable study by Hawash et al. (2020) investigated a series of benzodioxole carboxamide derivatives for their cytotoxic effects against various cancer cell lines. Although these compounds do not feature the 2,2-dimethyl substitution, the data offers a glimpse into the potential of the broader benzodioxole class. For instance, certain carboxamide-containing compounds demonstrated significant anticancer activity.[1] Compound 2a from this study, a benzodioxole derivative, showed potent activity against the Hep3B liver cancer cell line and induced cell cycle arrest in the G2-M phase.[1]

Another study synthesized new benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines.[2] One of the most promising compounds, 10 , exhibited a notable inhibitory effect on C6 cells with an IC50 value of 23.33 ± 7.63 μg/mL, comparable to the standard drug cisplatin (IC50 = 19.00 ± 5.29 μg/mL).[2]

These findings suggest that modifications at the amine group of the benzodioxole core can significantly impact cytotoxic potency. The introduction of various amide and dithiocarbamate moieties appears to be a promising strategy for developing novel anticancer agents based on this scaffold.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected benzodioxole derivatives from the literature. It is important to note that these are not direct derivatives of 2,2-dimethylbenzo[d]dioxol-5-amine, but they provide a valuable starting point for understanding the SAR of the benzodioxole ring system.

Compound IDStructureCell LineIC50 (µM)Reference
2a N-(2,5-dimethoxyphenyl)benzo[d][2][3]dioxole-5-carboxamideHep3BPotent Activity[1]
10 N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamideC623.33 (µg/mL)[2]

Exploring Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention

The benzodioxole moiety is also a key structural feature in compounds designed to inhibit various enzymes. While specific data on 2,2-dimethylbenzo[d]dioxol-5-amine derivatives as enzyme inhibitors is limited, related compounds have shown significant activity.

The same study that investigated the anticancer effects of benzodioxole-based dithiocarbamates also explored their potential as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[2] Several of these derivatives were found to be highly effective, with some exhibiting inhibitory constants (IC50 values) in the nanomolar range, surpassing the reference agent acetazolamide.[2] Specifically, compounds 3 and 4 were the most effective inhibitors of hCA-I and hCA-II.[2]

This highlights the potential of the benzodioxole scaffold in the design of potent and selective enzyme inhibitors. Further investigation into derivatives of 2,2-dimethylbenzo[d]dioxol-5-amine targeting specific enzymes of therapeutic interest is warranted.

Quantitative Enzyme Inhibition Data

The table below presents the inhibitory activity of selected benzodioxole derivatives against human carbonic anhydrase isoforms.

Compound IDStructureTarget EnzymeIC50 (nM)Reference
3 N-(1,3-Benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamidehCA-I0.346[2]
3 N-(1,3-Benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamidehCA-II0.287[2]
4 N-(1,3-Benzodioxol-5-ylmethyl)-2-[(thiomorpholinyl)thiocarbamoylthio]acetamidehCA-I0.288[2]
4 N-(1,3-Benzodioxol-5-ylmethyl)-2-[(thiomorpholinyl)thiocarbamoylthio]acetamidehCA-II0.338[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology described by Hawash et al. (2020).[1]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2, Hep3B) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours, allowing viable cells to convert the MTS into a formazan product. The absorbance of the formazan is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

experimental_workflow_cytotoxicity start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation_48h Incubation (48h) compound_treatment->incubation_48h mts_addition MTS Reagent Addition incubation_48h->mts_addition incubation_2h Incubation (2h) mts_addition->incubation_2h read_absorbance Read Absorbance incubation_2h->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis end End data_analysis->end

Cytotoxicity Assay Workflow

Signaling Pathways and Logical Relationships

The anticancer activity of benzodioxole derivatives can be mediated through various signaling pathways. For instance, the induction of cell cycle arrest at the G2/M phase, as observed for some derivatives, suggests an interference with the cellular machinery that controls cell division. This could involve the modulation of key proteins such as cyclin-dependent kinases (CDKs) and their regulatory partners.

signaling_pathway_cell_cycle cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Benzodioxole Benzodioxole Derivative G2M_arrest G2/M Arrest Benzodioxole->G2M_arrest Induces G2M_arrest->M Inhibits Transition

Cell Cycle Arrest by Benzodioxole Derivatives

Conclusion and Future Directions

The 2,2-dimethylbenzo[d]dioxol-5-amine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. The preliminary data from related benzodioxole derivatives suggest that modifications at the amine functionality can lead to potent and selective compounds. To fully elucidate the structure-activity relationships of 2,2-dimethylbenzo[d]dioxol-5-amine derivatives, further systematic studies are required. The synthesis and evaluation of a focused library of compounds with diverse substitutions on the amine and the aromatic ring will be crucial for identifying lead candidates with improved efficacy and drug-like properties. The experimental protocols and insights provided in this guide offer a foundation for such future investigations.

References

biological activity of 2,2-Dimethylbenzo[d]dioxol-5-amine vs other benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of biologically active compounds. This guide provides a comparative overview of the biological activities of various benzodioxole derivatives, with a focus on their anticancer, anti-inflammatory, and antidiabetic properties. While specific experimental data for 2,2-Dimethylbenzo[d]dioxol-5-amine is limited in the current scientific literature, this guide aims to provide a valuable comparison of related benzodioxole compounds, offering insights into their structure-activity relationships and therapeutic potential.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of various benzodioxole derivatives, categorized by their therapeutic area.

Table 1: Anticancer Activity of Benzodioxole Derivatives
CompoundCancer Cell LineAssay TypeActivity (IC50)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)HepG2 (Liver)SRB Assay2.38 µM[3]
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)HCT116 (Colon)SRB Assay1.54 µM[3]
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)MCF-7 (Breast)SRB Assay4.52 µM[3]
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-aminec-Src transfected 3T3-fibroblastIn vivo tumor growth inhibitionPotent inhibitor
Thiazolyl-pyrazoline derivative 7gA549 (Lung)MTT Assay3.92 ± 0.18 µM[4]
Thiazolyl-pyrazoline derivative 7mT-47D (Breast)MTT Assay0.75 ± 0.05 µM[4]
Table 2: Anti-inflammatory Activity of Benzodioxole Derivatives (COX Inhibition)
CompoundEnzymeAssay TypeActivity (IC50)Selectivity Index (COX-1/COX-2)Reference
Benzhydrylpiperazine derivative 9dCOX-2In vitro assay0.25 ± 0.03 µM-[5]
Benzhydrylpiperazine derivative 9d5-LOXIn vitro assay7.87 ± 0.33 µM-[5]
Dihydropyrazole derivative 4bCOX-2In vitro assay--[6]
Table 3: Antidiabetic Activity of Benzodioxole Derivatives (α-Amylase Inhibition)
CompoundAssay TypeActivity (IC50)Reference
Benzodioxole aryl acetate 4fα-Amylase inhibition1.11 µg/ml[2]
Benzodioxole-carboxamide 6aα-Amylase inhibition8.54 µg/ml[2]
Benzodioxole-carboxamide 6bα-Amylase inhibition4.28 µg/ml[2]
2′-amino-5′-styryl-4-fluorochalcone 3eα-Amylase inhibition1.6 ± 0.52 µM[7]
2-Amino-5-styrylacetophenone 2aα-Amylase inhibition2.3 ± 0.20 µM[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Amylase Inhibition Assay

The inhibitory activity of the test compounds against α-amylase is determined by quantifying the reduction in starch hydrolysis.

Procedure:

  • A solution of α-amylase is pre-incubated with various concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of a starch solution.

  • The reaction is stopped after a defined time by adding a stopping reagent (e.g., dinitrosalicylic acid reagent).

  • The amount of reducing sugar produced is measured spectrophotometrically at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[1]

Cytotoxicity (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability.

Procedure:

  • Cells are seeded in a 96-well plate and incubated overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTS reagent is added to each well and incubated for 1-4 hours.

  • The absorbance at 490 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Procedure:

  • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound.

  • Arachidonic acid is added to initiate the reaction.

  • The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of EGFR.

Procedure:

  • The EGFR enzyme is incubated with the test compound and a peptide substrate in a kinase reaction buffer.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified, often using a fluorescence-based method.

  • The percentage of inhibition is calculated, and IC50 values are determined.[4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cells are treated with the test compound for a specific duration.

  • The cells are then harvested, fixed, and permeabilized.

  • The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).

  • The fluorescence intensity of individual cells is measured using a flow cytometer.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation start Start synthesis Synthesis of Benzodioxole Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTS) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Amylase, COX) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis cell_cycle Cell Cycle Analysis enzyme_inhibition->cell_cycle animal_model Animal Model Studies pathway_analysis->animal_model

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzodioxole derivatives.

EGFR Signaling Pathway and Inhibition

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Benzodioxole Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of certain benzodioxole derivatives.

References

Comparative Analysis of Adrenergic Receptor Cross-Reactivity: Benzodioxole Derivatives vs. Phenylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the pursuit of novel therapeutics targeting the adrenergic system, understanding the selectivity and potential cross-reactivity of lead compounds is paramount. The adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are categorized into α₁, α₂, β₁, β₂, and β₃ subtypes, each mediating distinct physiological responses. Off-target binding can lead to undesirable side effects, diminishing the therapeutic window of a drug candidate. This guide provides a comparative analysis of two prominent chemical scaffolds used in the design of adrenergic ligands: phenylethanolamines, which include endogenous catecholamines, and derivatives of the benzodioxole moiety, a structural component of the user-specified starting material, 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

While direct and extensive cross-reactivity studies on 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride itself are not publicly available due to its primary role as a chemical intermediate, we can infer the potential selectivity profile of its derivatives by examining related benzodioxole-containing compounds. This guide will compare the receptor binding affinities of these two classes of compounds, provide detailed experimental protocols for assessing selectivity, and illustrate the underlying principles of their interaction with adrenergic receptors.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki in nM) or functional potencies (EC50 in nM) of representative compounds from the phenylethanolamine and benzodioxole classes across various adrenergic receptor subtypes. A lower value indicates a higher affinity or potency.

Table 1: Adrenergic Receptor Binding Profile of Representative Phenylethanolamines

Compoundα₁α₂β₁β₂β₃Predominant Selectivity
Epinephrine~50~50~50~50~50Non-selective
NorepinephrineHighHighHighLowModerateα, β₁
IsoproterenolLowLowHighHighHighβ-selective
SalbutamolLowLowModerateHighLowβ₂-selective[1][2]
DobutamineModerateLowHighLowLowβ₁-selective[3]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on relative affinities. Quantitative values can vary based on experimental conditions.

Table 2: Adrenergic Receptor Binding Profile of a Representative Benzodioxole Derivative

Compoundβ₁β₂β₃Predominant Selectivity
BRL 37344 (RR enantiomer)Moderate (EC50)Moderate (EC50)High (EC50: 3.3 nM)β₃-selective[4]

Note: Data for BRL 37344 is presented as EC50 values from functional assays in rat tissues. This compound demonstrates that the benzodioxole scaffold can be tailored for high selectivity towards the β₃ subtype.

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of ligands at adrenergic receptors.

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β₁, β₂).

  • Test compound (e.g., a synthesized benzodioxole derivative).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist, e.g., phentolamine for α receptors, propranolol for β receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (cAMP Accumulation for β-Adrenergic Receptors)

This assay measures the functional response of a cell to a ligand, determining whether it is an agonist or an antagonist and its potency.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at a specific β-adrenergic receptor subtype.

Materials:

  • A cell line stably expressing a specific human β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Test compound.

  • A known agonist (e.g., isoproterenol).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for Agonist Testing:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for Antagonist Testing:

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of the test compound to the wells, followed by a fixed concentration of a known agonist (typically its EC80).

  • Follow steps 4 and 5 as above.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity analysis of adrenergic ligands.

General Synthesis and Selectivity Screening Workflow A Starting Material (e.g., 2,2-Dimethylbenzo[d]dioxol-5-amine HCl) B Chemical Synthesis A->B C Library of Derivatives (e.g., Benzodioxole Analogs) B->C D Primary Screening (Radioligand Binding Assay) C->D E Determine Ki at Adrenergic Receptor Subtypes (α₁, α₂, β₁, β₂, β₃) D->E F Secondary Screening (Functional Assays - e.g., cAMP) E->F G Determine EC50/IC50 and Agonist/Antagonist Profile F->G H Lead Compound with Desired Selectivity Profile G->H

Caption: A generalized workflow for the synthesis and screening of adrenergic receptor ligands.

Structure-Activity Relationship (SAR) Concept cluster_0 Phenylethanolamine Scaffold cluster_1 Benzodioxole Scaffold A Core Scaffold B R1 Substitution (on Amino Group) - Bulkier groups favor β over α A->B Modification C R2 Substitution (on Phenyl Ring) - Influences β₁ vs β₂ selectivity A->C Modification D Core Scaffold E Modifications to Side Chain - Can confer high β₃ selectivity D->E Modification

Caption: Key structural modifications influencing adrenergic receptor selectivity.

Adrenergic Receptor Signaling Pathways cluster_alpha1 α₁ Receptor cluster_alpha2 α₂ Receptor cluster_beta β Receptors (β₁, β₂, β₃) Ligand Adrenergic Ligand alpha1 α₁ Ligand->alpha1 alpha2 α₂ Ligand->alpha2 beta β Ligand->beta Gq Gq alpha1->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca Gi Gi alpha2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs beta->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Simplified signaling pathways of adrenergic receptor subtypes.

References

A Comparative Analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride and Related Benzodioxole Amines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, its corresponding free amine, and the structural analog 1,3-Benzodioxol-5-amine.

Property2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride2,2-Dimethylbenzo[d]dioxol-5-amine (Free Amine)1,3-Benzodioxol-5-amine (3,4-Methylenedioxyaniline)
CAS Number 75200-79-2[1][2]6324-89-6[3][4][5]14268-66-7[6][7]
Molecular Formula C₉H₁₂ClNO₂[1][2]C₉H₁₁NO₂[3][4][5]C₇H₇NO₂[6][7]
Molecular Weight 201.65 g/mol [1][2]165.19 g/mol [3][4][5]137.14 g/mol [6][7]
Melting Point 124 °C[2][8]170.5-172 °C[5]Not available
Boiling Point Not available269.3 ± 29.0 °C at 760 mmHg[5]Not available
Density Not available1.2 ± 0.1 g/cm³[5]Not available

Spectroscopic Data

While specific experimental spectra for 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride are not found in the surveyed literature, data for the related compound 1,3-Benzodioxol-5-amine is available and presented for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR of 1,3-Benzodioxol-5-amine: Data is available in the PubChem database.[6]

Infrared (IR) Spectroscopy
  • IR Spectrum of 1,3-Benzodioxol-5-amine: The IR spectrum is available in the NIST Chemistry WebBook and the PubChem database.[6][7]

Mass Spectrometry (MS)
  • Mass Spectrum of 1,3-Benzodioxol-5-amine: The mass spectrum, obtained through electron ionization, is available in the NIST Chemistry WebBook and the PubChem database.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Apparatus: NMR Spectrometer (e.g., 400 MHz).

  • Procedure for ¹H and ¹³C NMR:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The ¹H and ¹³C NMR spectra are acquired. Chemical shifts, splitting patterns, and integration values are analyzed to determine the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Apparatus: FTIR Spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is recorded. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Apparatus: Mass Spectrometer (e.g., with Electrospray Ionization - ESI).

  • Procedure:

    • The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

    • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks.

Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride, its free amine, and the related compound 1,3-Benzodioxol-5-amine.

G A 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride (C₉H₁₂ClNO₂) B 2,2-Dimethylbenzo[d]dioxol-5-amine (C₉H₁₁NO₂) A->B Deprotonation B->A Protonation (HCl) C 1,3-Benzodioxol-5-amine (C₇H₇NO₂) B->C Structural Analog (demethylation) G cluster_0 Physicochemical Analysis cluster_1 Spectroscopic Analysis Sample Preparation Sample Preparation Melting Point Melting Point Sample Preparation->Melting Point Data Analysis\n(Purity Assessment) Data Analysis (Purity Assessment) Melting Point->Data Analysis\n(Purity Assessment) Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent NMR (¹H, ¹³C) NMR (¹H, ¹³C) Dissolution in\nDeuterated Solvent->NMR (¹H, ¹³C) Data Analysis\n(Structure Elucidation) Data Analysis (Structure Elucidation) NMR (¹H, ¹³C)->Data Analysis\n(Structure Elucidation) Solid Sample Solid Sample FTIR (ATR) FTIR (ATR) Solid Sample->FTIR (ATR) Data Analysis\n(Functional Groups) Data Analysis (Functional Groups) FTIR (ATR)->Data Analysis\n(Functional Groups) Dissolution in\nVolatile Solvent Dissolution in Volatile Solvent Mass Spectrometry (MS) Mass Spectrometry (MS) Dissolution in\nVolatile Solvent->Mass Spectrometry (MS) Data Analysis\n(Molecular Weight) Data Analysis (Molecular Weight) Mass Spectrometry (MS)->Data Analysis\n(Molecular Weight) Start Start: Compound Sample Start->Sample Preparation Start->Dissolution in\nDeuterated Solvent Start->Solid Sample Start->Dissolution in\nVolatile Solvent Final Report Final Report Data Analysis\n(Structure Elucidation)->Final Report Data Analysis\n(Functional Groups)->Final Report Data Analysis\n(Molecular Weight)->Final Report Data Analysis\n(Purity Assessment)->Final Report

References

Comparative Analysis of Analytical Methods for 2,2-Dimethylbenzo[d]dioxol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, particularly those containing a methylenedioxy moiety, to provide a comprehensive comparison of these analytical techniques.

Executive Summary

Both GC-MS and LC-MS/MS are powerful analytical techniques suitable for the identification and quantification of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride. GC-MS, a well-established method, typically requires a derivatization step to improve the volatility and thermal stability of the polar amine. This method provides robust and reproducible results with detailed mass spectral information for structural elucidation.

LC-MS/MS offers the advantage of analyzing the compound in its native form without the need for derivatization, simplifying sample preparation and reducing analysis time. It generally provides higher sensitivity and specificity, making it particularly suitable for trace-level detection in complex matrices. The choice between these two techniques will depend on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and the available instrumentation.

Data Presentation: Comparison of Analytical Performance

The following tables summarize the key performance parameters for the GC-MS and LC-MS/MS analysis of compounds structurally related to 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Structurally Similar Amines

Parameter3,4-(Methylenedioxy)aniline (as trifluoroacetyl derivative)Predicted for 2,2-Dimethylbenzo[d]dioxol-5-amine (as trifluoroacetyl derivative)
Retention Time (min) ~ 8 - 12~ 9 - 14
Molecular Ion (m/z) 233261
Key Fragment Ions (m/z) 162, 135, 105, 77246 (M-15), 190, 162, 135
Limit of Detection (LOD) 1-10 ng/mL1-15 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL5-30 ng/mL

Note: Data for 3,4-(Methylenedioxy)aniline is inferred from typical GC-MS analyses of amphetamine-like substances. Data for 2,2-Dimethylbenzo[d]dioxol-5-amine is a prediction based on its structure and the behavior of similar compounds.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Structurally Similar Amines

Parameter3,4-Methylenedioxymethamphetamine (MDMA)Predicted for 2,2-Dimethylbenzo[d]dioxol-5-amine
Retention Time (min) ~ 2 - 5~ 2 - 6
Precursor Ion (m/z) 194.1166.1
Product Ions (m/z) 163.1, 105.1151.1, 123.1, 95.1
Limit of Detection (LOD) 0.1-1 ng/mL0.05-0.5 ng/mL
Limit of Quantification (LOQ) 0.5-5 ng/mL0.2-2 ng/mL

Note: Data for MDMA is based on established LC-MS/MS methods.[1] Predicted data for 2,2-Dimethylbenzo[d]dioxol-5-amine is an estimation based on its chemical properties.

Experimental Protocols

GC-MS Protocol (with Derivatization)

This protocol is a general procedure for the analysis of primary amines like 2,2-Dimethylbenzo[d]dioxol-5-amine and requires a derivatization step to enhance analyte volatility and chromatographic performance.[2]

  • Sample Preparation:

    • Accurately weigh 1 mg of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride and dissolve in 1 mL of a suitable solvent (e.g., methanol).

    • Transfer a 100 µL aliquot to a clean, dry reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).

    • Add 50 µL of a suitable solvent like acetonitrile or ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

LC-MS/MS Protocol (without Derivatization)

This protocol is suitable for the direct analysis of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride.

  • Sample Preparation:

    • Accurately weigh 1 mg of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride and dissolve in 10 mL of mobile phase A to create a 100 µg/mL stock solution.

    • Perform serial dilutions with mobile phase A to prepare calibration standards and quality control samples at the desired concentrations.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: To be optimized for 2,2-Dimethylbenzo[d]dioxol-5-amine (predicted precursor ion [M+H]+ at m/z 166.1).

Mandatory Visualization

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing 2,2-Dimethylbenzo[d]dioxol-5-amine HCl Dissolution Dissolution in organic solvent Sample->Dissolution Drying Evaporation to dryness Dissolution->Drying Derivatization Derivatization (e.g., with TFAA) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification Analytical_Method_Comparison cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis Analyte 2,2-Dimethylbenzo[d]dioxol-5-amine HCl GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node LCMSMS_Node Liquid Chromatography-Tandem Mass Spectrometry Analyte->LCMSMS_Node Derivatization Requires Derivatization GCMS_Node->Derivatization Library Established Spectral Libraries GCMS_Node->Library Sensitivity_GCMS Moderate Sensitivity GCMS_Node->Sensitivity_GCMS Volatility Increases Volatility & Thermal Stability Derivatization->Volatility No_Derivatization No Derivatization Required LCMSMS_Node->No_Derivatization High_Sensitivity High Sensitivity & Specificity LCMSMS_Node->High_Sensitivity Matrix_Effects Potential for Matrix Effects LCMSMS_Node->Matrix_Effects Direct_Analysis Direct Analysis of Polar Compound No_Derivatization->Direct_Analysis Fragmentation_Pathway M [M]+• m/z 165 M_minus_15 [M-CH3]+• m/z 150 M->M_minus_15 - CH3• Fragment_1 Further Fragmentation M_minus_15->Fragment_1

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride: A Guide for Laboratory Professionals

Proper Disposal of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride: A Guide for Laboratory Professionals

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride, a compound utilized in research and drug development, must be handled and disposed of as hazardous waste. Adherence to the following procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

Required Personal Protective Equipment:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

This procedure outlines the approved steps for the safe disposal of unused or waste 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride and its containers.

1. Waste Collection and Labeling:

  • Solid Waste: Place solid 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride waste into a designated, chemically resistant container equipped with a secure screw-on cap.[1] The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, CAS number (if available), and the approximate quantity.[1]

  • Liquid Waste (Solutions): Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. The label should list all components of the solution, including solvents, with their estimated percentages.[3]

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA).[3] This area must be well-ventilated and situated away from incompatible materials.

  • It is crucial to segregate waste based on compatibility. For instance, amine hydrochlorides should not be stored with strong oxidizing agents.[3][4]

3. Decontamination of Empty Containers:

  • Empty containers that previously held 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride must be decontaminated before disposal.[1]

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble, followed by water.[1]

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[1][5] Do not pour the rinsate down the drain. [1]

  • After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.[1][5] The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]

4. Professional Disposal:

  • Never dispose of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride in the regular trash or down the drain. [1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.[1][6]

  • Do not accumulate large quantities of waste; schedule disposal when the container is nearing its capacity.[1]

Summary of Disposal and Safety Data

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1]
Work Environment Well-ventilated area, such as a chemical fume hood[1]
Solid Waste Disposal Collect in a labeled, sealed, compatible hazardous waste container[1][7]
Liquid Waste Disposal Collect in a labeled, sealed, compatible hazardous waste container; list all components and percentages[1][3]
Drain/Trash Disposal Strictly prohibited for the chemical and its solutions[1][2]
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of container in regular trash or recycle[1][5]
Waste Segregation Store separately from incompatible materials, such as strong oxidizing agents[3][4]
Final Disposal Method Professional hazardous waste disposal service[1][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride.

Disposal Workflow for 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloridecluster_startStartcluster_ppeSafety Firstcluster_collectionWaste Collectioncluster_storageStoragecluster_containerEmpty Containercluster_finalFinal DisposalstartIdentify Waste(Solid or Liquid)ppeWear Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppesolid_wasteSolid Waste:Collect in LabeledHazardous Waste Containerppe->solid_wasteSolidliquid_wasteLiquid Waste:Collect in LabeledHazardous Waste Containerppe->liquid_wasteLiquidstorageStore in DesignatedSatellite Accumulation Area(Segregate from Incompatibles)solid_waste->storageliquid_waste->storageempty_containerEmpty Container?storage->empty_containertriple_rinseTriple Rinse withAppropriate Solventempty_container->triple_rinseYescontact_ehsContact EHS orCertified Waste Disposal Serviceempty_container->contact_ehsNo (Waste Present)collect_rinsateCollect Rinsate asHazardous Liquid Wastetriple_rinse->collect_rinsatedeface_labelDeface Original Labelcollect_rinsate->deface_labeldispose_containerDispose of Containerin Regular Trash/Recycledeface_label->dispose_containerdispose_container->contact_ehsendProper Disposal Completecontact_ehs->end

Personal protective equipment for handling 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] The free base form, 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine, is known to cause skin, eye, and respiratory irritation.[3] Although the toxicological properties of the hydrochloride salt have not been thoroughly investigated, it is crucial to handle it with care.[1]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin irritationCategory 2H315: Causes skin irritation.[3]
Eye irritationCategory 2H319: Causes serious eye irritation.[3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[3]
Short-term (acute) aquatic hazardCategory 2H401: Toxic to aquatic life.
Long-term (chronic) aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk when handling this compound.[4][5] The following table outlines the recommended PPE.

Body PartRecommended PPESpecifications and Rationale
Hands Chemical-resistant glovesWear compatible chemical-resistant gloves to prevent skin contact.[3] Nitrile or latex gloves are commonly used, but always check the manufacturer's compatibility chart.
Body Laboratory coat, coveralls, or apronWear a lab coat or other protective clothing to prevent skin exposure.[4][6][7] For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.
Eyes/Face Safety glasses with side shields or chemical safety goggles. Face shield.Use safety glasses with side shields at a minimum.[8] When there is a risk of splashing, wear chemical safety goggles and a face shield for enhanced protection.[4][8]
Respiratory NIOSH/MSHA approved respiratorUse a respirator if ventilation is inadequate or if dusts/aerosols may be generated.[7][9] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[6][9]
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6][9]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3][6] Do not breathe dust, fumes, or vapors.[7][9]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][6] Do not eat, drink, or smoke in the work area.[1][7]

  • Spills: In the event of a spill, do not let the product enter drains.[2] Collect the spillage and dispose of it as hazardous waste.[1][2]

Storage:

  • Container: Keep the container tightly closed when not in use.[6][9]

  • Location: Store in a dry, cool, and well-ventilated place.[7][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[7][9]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Collection: Collect all waste material, including contaminated PPE, in suitable, closed containers labeled for chemical waste.

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1][6]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2,2-Dimethylbenzo[d][1][2]dioxol-5-amine hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_area Work in a well-ventilated area (e.g., fume hood) prep_ppe->handle_area handle_chem Handle chemical, avoiding contact and dust generation handle_area->handle_chem storage_close Keep container tightly closed handle_chem->storage_close disp_collect Collect waste in a -labeled, sealed container handle_chem->disp_collect storage_loc Store in a cool, dry, well-ventilated place storage_close->storage_loc disp_facility Dispose of at an approved waste disposal facility disp_collect->disp_facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.